Benzyl-PEG8-Ots
描述
The exact mass of the compound this compound is 614.27608345 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O11S/c1-28-7-9-30(10-8-28)42(31,32)41-26-25-39-22-21-37-18-17-35-14-13-33-11-12-34-15-16-36-19-20-38-23-24-40-27-29-5-3-2-4-6-29/h2-10H,11-27H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRYNAITFJTHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126012 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144113-17-6 | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144113-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl-PEG8-Ots: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG8-Ots, a heterobifunctional polyethylene glycol (PEG) linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physicochemical properties, and its role in targeted protein degradation. Detailed experimental protocols for its synthesis, purification, and characterization are also provided based on established methodologies for similar compounds.
Introduction to this compound
This compound is a discrete PEG (dPEG®) linker molecule featuring a benzyl ether at one terminus and a tosylate group at the other, connected by an eight-unit polyethylene glycol chain.[1][2] The benzyl group provides a stable, non-reactive terminus, while the tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to biomolecules or other chemical moieties.[3] Its primary application is as a linker in the synthesis of PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[4][5]
The PEG chain imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the resulting conjugate. This can lead to improved solubility, stability, and pharmacokinetic profiles of the final therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central octaethylene glycol core, flanked by a benzyl group and a p-toluenesulfonyl (tosyl) group.
Diagram of this compound Chemical Structure:
References
The Strategic Role of Benzyl-PEG8-Ots as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Benzyl-PEG8-Ots as a linker for Proteolysis Targeting Chimeras (PROTACs). PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker, a critical component of the PROTAC architecture, dictates the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This document will delve into the structural and functional significance of the this compound linker, supported by generalized experimental protocols and data presentation formats relevant to the field.
Introduction to PROTACs and the Central Role of the Linker
PROteolysis TArgeting Chimeras (PROTACs) are bifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3]
The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4] The linker's length, composition, and attachment points are critical parameters that require optimization for each specific target and E3 ligase pair.[5]
This compound: A Flexible and Functional PROTAC Linker
This compound is a polyethylene glycol (PEG)-based linker that offers several advantageous properties for PROTAC design.
-
Structure: It features an eight-unit PEG chain, providing flexibility and hydrophilicity. One terminus is capped with a benzyl group, while the other is functionalized with a tosylate (Ots) group. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to the E3 ligase ligand or the warhead.
-
Flexibility: The PEG chain's flexibility allows the PROTAC to adopt multiple conformations, which can be crucial for the successful formation of a productive ternary complex between the target protein and the E3 ligase.
-
Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC molecule. Poor solubility is a common challenge in PROTAC development due to their often high molecular weight and lipophilicity. Improved solubility can lead to better pharmacokinetic properties.
-
Defined Length: The eight PEG units provide a specific and defined linker length, which is a critical parameter for optimizing the distance and orientation between the POI and the E3 ligase.
Data Presentation: Quantifying PROTAC Efficacy
| PROTAC | Linker | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC-A | This compound | Protein X | Ligand Y | Cell Line Z | Data not available | Data not available | N/A |
| Reference PROTAC-B | Alkyl-C8 | Protein X | Ligand Y | Cell Line Z | 100 | 90 | Fictional |
| Reference PROTAC-C | PEG4 | Protein X | Ligand Y | Cell Line Z | 50 | 95 | Fictional |
This table is for illustrative purposes only, as specific degradation data for a PROTAC using this compound was not found in the searched literature.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs, adapted for the use of a Benzyl-PEG-Ots linker.
Synthesis of a PROTAC using a Benzyl-PEG-Ots Linker
This protocol outlines a representative two-step synthesis for conjugating a warhead (targeting the POI) and an E3 ligase ligand using a Benzyl-PEG-Ots linker. This example assumes the E3 ligase ligand contains a nucleophilic amine for reaction with the tosylate group and the warhead presents a carboxylic acid for amide bond formation.
Step 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand
-
Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture to facilitate the nucleophilic substitution.
-
Reaction: Stir the reaction mixture at 60°C overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure E3 ligase ligand-PEG8-Benzyl conjugate.
Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate to the Warhead
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Activation: Dissolve the warhead containing a terminal carboxylic acid (1.0 equivalent), the E3 ligase ligand-PEG8-Benzyl conjugate (1.0 equivalent), and a peptide coupling reagent such as PyBOP (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
Western Blotting for Protein Degradation Analysis
This is a standard biochemical technique to quantify the amount of a specific protein in a sample.
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Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of protein degradation for each PROTAC concentration. This data is then used to calculate the DC50 and Dmax values.
Visualization of Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the core concepts of PROTAC action and experimental design.
General PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
This diagram outlines the key steps in the synthesis of a PROTAC molecule using a pre-functionalized linker like this compound.
Caption: A representative workflow for the synthesis of a PROTAC.
Illustrative Signaling Pathway: Androgen Receptor (AR) Degradation
While no specific data links this compound to AR degradation, PROTACs are actively being developed to target the Androgen Receptor in prostate cancer. The following diagram illustrates this signaling pathway.
Caption: Androgen Receptor signaling and the point of intervention for an AR-targeting PROTAC.
Conclusion
This compound represents a valuable tool in the PROTAC designer's toolbox. Its defined length, flexibility, and hydrophilicity, combined with a reactive tosylate group for straightforward conjugation, make it a versatile linker for the construction of novel protein degraders. While specific performance data for this particular linker is not extensively documented in publicly available literature, the principles of PROTAC design and evaluation outlined in this guide provide a solid framework for its application and characterization in drug discovery and chemical biology research. The continued exploration and publication of data on specific linkers like this compound will be crucial for advancing the rational design of next-generation protein-degrading therapeutics.
References
- 1. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Benzyl-PEG8-Ots in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the design and synthesis of potent and selective Proteolysis Targeting Chimeras (PROTACs) are paramount. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. Central to the efficacy of a PROTAC is the chemical linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. This guide provides an in-depth technical overview of the role and mechanism of action of Benzyl-PEG8-Ots, a frequently utilized polyethylene glycol (PEG)-based linker, in the construction of PROTACs.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the PROTAC, the protein of interest (POI), and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for proteasomal degradation.
The Crucial Role of the Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability for systematic variation of linker length.
This compound is a PEG-based linker with eight ethylene glycol units, terminating in a benzyl protecting group at one end and a tosylate (Ots) leaving group at the other. This structure offers a balance of hydrophilicity and a defined length, which is crucial for optimizing the geometry of the ternary complex for efficient ubiquitination.
| Property | Significance in PROTAC Function |
| PEG8 Chain Length | Provides a specific spatial separation between the target protein and the E3 ligase, which is critical for productive ternary complex formation and subsequent ubiquitination. The optimal linker length is target-dependent. |
| Hydrophilicity | The PEG chain enhances the aqueous solubility of the PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties. |
| Benzyl Protecting Group | Protects one end of the linker during synthesis, allowing for directional and controlled coupling of the E3 ligase and target protein ligands. |
| Tosylate (Ots) Leaving Group | Activates the other end of the linker, facilitating nucleophilic substitution reactions for covalent attachment to a functional group (e.g., an amine) on one of the ligands. |
Synthesis of PROTACs using this compound: A Representative Protocol
While specific examples of PROTACs synthesized with the exact this compound linker are not extensively detailed in publicly available literature, a representative two-step protocol can be outlined based on analogous syntheses with similar tosylated PEG linkers. This protocol involves the coupling of the linker to an amine-containing E3 ligase ligand, followed by conjugation to the protein of interest (POI) ligand.
Experimental Protocols
Step 1: Synthesis of this compound (Activation of the Linker)
This step activates the terminal hydroxyl group of Benzyl-PEG8-alcohol, converting it into a good leaving group (tosylate) for subsequent nucleophilic substitution.
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Materials and Reagents:
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Benzyl-PEG8-alcohol
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (TEA) or other suitable base
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Anhydrous dichloromethane (DCM)
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Protocol:
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Dissolve Benzyl-PEG8-alcohol (1.0 eq) in anhydrous DCM.
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Add TEA (1.5 eq) to the solution.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
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Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield this compound.
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Step 2: Coupling of this compound to an E3 Ligase Ligand
This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.
-
Materials and Reagents:
-
This compound
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Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous dimethylformamide (DMF)
-
-
Protocol:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 60-80°C) overnight under a nitrogen atmosphere.
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Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
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Step 3: Deprotection and Final Coupling to the POI Ligand
The benzyl protecting group is removed, and the resulting free hydroxyl or a subsequently modified functional group is coupled to the POI ligand.
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Materials and Reagents:
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E3 ligase ligand-PEG8-Benzyl conjugate
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Palladium on carbon (Pd/C) for debenzylation
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Hydrogen source (e.g., H2 gas or ammonium formate)
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POI ligand with a suitable functional group (e.g., carboxylic acid)
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Coupling reagents (e.g., HATU, PyBOP)
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Anhydrous DMF
-
-
Protocol (Debenzylation):
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Dissolve the E3 ligase ligand-PEG8-Benzyl conjugate in a suitable solvent (e.g., methanol or ethanol).
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Add Pd/C catalyst.
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Stir the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by LC-MS).
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Filter off the catalyst and concentrate the filtrate to obtain the deprotected intermediate.
-
-
Protocol (Final Coupling - Amide Bond Formation Example):
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Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the deprotected E3 ligase ligand-linker conjugate (1.0 eq), and a coupling reagent like HATU (1.2 eq) in anhydrous DMF.
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Add DIPEA (3.0 eq) to the reaction mixture.
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Stir the reaction at room temperature overnight under a nitrogen atmosphere.
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Monitor the reaction progress by LC-MS.
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Purify the final PROTAC molecule by preparative HPLC.
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Evaluation of PROTAC Efficacy
Once synthesized, the efficacy of the PROTAC is evaluated through a series of in vitro assays.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Protocol:
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Cell Culture and Treatment: Plate cells expressing the POI and treat with a range of concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
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SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.
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Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.
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Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation is occurring through the ubiquitin-proteasome pathway.
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Protocol (In-cell):
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Transfect cells with plasmids expressing tagged versions of the POI and ubiquitin.
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Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
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Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
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Immunoprecipitate the tagged POI.
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Perform a Western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody to detect the poly-ubiquitin chain on the POI.
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Data Presentation: Quantifying PROTAC Performance
The quantitative data from Western blot analysis is crucial for comparing the efficacy of different PROTACs. The key parameters are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).
| PROTAC Concentration (nM) | % Protein Remaining (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 55 | 45 |
| 100 | 20 | 80 |
| 1000 | 15 | 85 |
| 10000 | 25 (Hook Effect) | 75 |
Note: This is example data and will vary depending on the specific PROTAC, target protein, and cell line.
Conclusion
This compound serves as a versatile and effective linker in the synthesis of PROTACs. Its defined length, hydrophilicity, and synthetic tractability make it a valuable tool for optimizing the critical parameters that govern PROTAC efficacy. A thorough understanding of its role in the mechanism of action and the associated synthetic and analytical protocols is essential for researchers in the field of targeted protein degradation as they endeavor to develop novel therapeutics for a wide range of diseases.
Benzyl-PEG8-Ots CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Benzyl-PEG8-Ots, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates relevant biochemical pathways and workflows.
Core Compound Data
This compound is a polyethylene glycol (PEG)-based linker featuring a benzyl ether at one terminus and a tosylate group at the other. The tosylate serves as an excellent leaving group for nucleophilic substitution, typically with an amine, making it a valuable reagent for conjugating molecules. The eight-unit PEG chain enhances solubility and provides spatial separation between the conjugated moieties, a critical parameter in PROTAC design.
| Property | Value | Source(s) |
| CAS Number | 1144113-17-6 | [1][2] |
| Molecular Formula | C₃₀H₄₆O₁₁S | [2] |
| Molecular Weight | 614.74 g/mol | [2] |
| Appearance | White to off-white solid or oil | Supplier Data |
| Solubility | Soluble in DMSO, DMF, Dichloromethane | Supplier Data |
| Storage Conditions | Store at -20°C for long-term stability. For short-term storage, 2-8°C is recommended. Keep sealed and dry. | [2] |
Application in PROTAC Synthesis
The primary application of this compound is in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which this compound is a precursor, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
General Mechanism of PROTAC Action
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target Protein of Interest (POI).
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The tosyl group of this compound is a reactive site for nucleophilic substitution, most commonly with a primary or secondary amine on a ligand for an E3 ligase or a protein of interest. Below is a representative protocol for the conjugation of an amine-containing molecule to this compound.
Protocol: Nucleophilic Substitution of this compound with an Amine-Containing Ligand
This protocol describes the coupling of this compound with an amine-functionalized E3 ligase ligand. The resulting product is a benzyl-protected linker-ligand conjugate, which can be deprotected in a subsequent step to reveal a free alcohol for further conjugation to a POI ligand.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., a pomalidomide derivative)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add this compound (1.1 to 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 to 3.0 equivalents) to the reaction mixture. The base acts as a scavenger for the toluenesulfonic acid byproduct.
-
Stir the reaction mixture at a temperature between 25°C and 60°C. The optimal temperature will depend on the reactivity of the amine. A higher temperature may be required for less nucleophilic amines.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Benzyl-PEG8-ligand conjugate.
The following diagram outlines the experimental workflow for the synthesis of a PROTAC using a tosylated PEG linker like this compound.
Caption: Experimental workflow for PROTAC synthesis using this compound.
This guide provides a foundational understanding of this compound and its application in contemporary drug discovery. Researchers should note that the provided protocols are representative, and optimization of reaction conditions may be necessary for specific substrates.
References
Synthesis and Basic Characterization of Benzyl-PEG8-OTs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and basic characterization of Benzyl-poly(ethylene glycol)8-tosylate (Benzyl-PEG8-OTs), a heterobifunctional PEG linker crucial in bioconjugation and drug delivery systems. This document outlines a detailed synthetic protocol, purification methods, and expected characterization data.
Introduction
This compound is a valuable chemical tool featuring a stable benzyl ether at one terminus and a reactive tosylate group at the other. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions for the conjugation of various molecules, such as peptides, small molecules, or other polymers. The eight-unit polyethylene glycol chain imparts hydrophilicity, enhancing the solubility and pharmacokinetic properties of the resulting conjugates. This guide details the synthesis of this compound from its corresponding alcohol precursor, Benzyl-PEG8-OH.
Synthesis of this compound
The synthesis of this compound is achieved through the tosylation of the terminal hydroxyl group of Benzyl-PEG8-OH. This reaction utilizes p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the sulfonate ester.
Chemical Reaction Scheme
Caption: Chemical synthesis of this compound.
Experimental Protocol
This protocol describes the tosylation of Benzyl-PEG8-OH. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Benzyl-PEG8-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Benzyl-PEG8-OH (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.5-2.0 eq.). If using, add a catalytic amount of DMAP (0.1 eq.). Stir the solution for 10-15 minutes.
-
Tosylation: Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.
Quantitative Data for Synthesis
| Reagent/Parameter | Molar Equivalent/Value |
| Benzyl-PEG8-OH | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 |
| Triethylamine (TEA) | 1.5 - 2.0 |
| 4-Dimethylaminopyridine (DMAP) | 0.1 (catalytic) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Expected Yield | > 85% (after purification) |
Basic Characterization
The successful synthesis of this compound is confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[1][2][3] The spectra of the product will show characteristic signals for the benzyl group, the PEG backbone, and the newly introduced tosyl group.
Expected ¹H NMR Spectral Data (CDCl₃):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzyl aromatic protons | 7.25 - 7.40 | m | 5H |
| Benzyl -CH₂- | ~4.57 | s | 2H |
| PEG backbone (-OCH₂CH₂O-) | 3.55 - 3.75 | m | 32H |
| -CH₂- adjacent to tosylate | ~4.16 | t | 2H |
| Tosyl aromatic protons (ortho to -SO₂-) | ~7.80 | d | 2H |
| Tosyl aromatic protons (meta to -SO₂-) | ~7.35 | d | 2H |
| Tosyl methyl protons | ~2.45 | s | 3H |
Expected ¹³C NMR Spectral Data (CDCl₃):
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Benzyl aromatic carbons | 127.5 - 138.5 |
| Benzyl -CH₂- | ~73.2 |
| PEG backbone (-OCH₂CH₂O-) | 68.5 - 71.0 |
| -CH₂- adjacent to tosylate | ~69.2 |
| Tosyl aromatic carbons | 128.0 - 145.0 |
| Tosyl methyl carbon | ~21.6 |
| Tosyl ipso-carbon (-C-SO₂-) | ~133.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing PEGylated molecules.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₃₀H₄₆O₁₁S |
| Molecular Weight | 614.74 g/mol |
| Expected [M+Na]⁺ (m/z) | ~637.73 |
| Expected [M+K]⁺ (m/z) | ~653.70 |
Conclusion
This technical guide provides a detailed framework for the synthesis and basic characterization of this compound. The outlined protocols for synthesis and purification, coupled with the expected characterization data, offer researchers and drug development professionals a solid foundation for producing and verifying this important heterobifunctional linker for their applications in bioconjugation and materials science. Adherence to the described procedures should yield a high-purity product suitable for subsequent chemical modifications.
References
The Crucial Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. Its composition, length, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][3]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.
The Function of the Linker in PROTAC-Mediated Degradation
The primary role of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. This proximity is a prerequisite for the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The subsequent polyubiquitination of the POI marks it for recognition and degradation by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released to engage with another POI molecule, enabling a catalytic mode of action.
The characteristics of the linker directly influence several key aspects of PROTAC function:
-
Ternary Complex Formation and Stability: The length and flexibility of the linker dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex. An optimal linker geometry can lead to favorable protein-protein interactions, enhancing the stability of the complex and, consequently, the efficiency of ubiquitination.
-
Physicochemical Properties: PEG linkers, being hydrophilic, can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules. This can, in turn, enhance cell permeability and oral absorption, critical factors for in vivo efficacy.
-
Pharmacokinetics: The linker can influence a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. While PEGylation is a common strategy to improve solubility and half-life, the metabolic stability of the linker itself is a key consideration in designing orally bioavailable PROTACs.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in a non-productive complex where the ubiquitination sites on the POI are not accessible to the E3 ligase. The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | - | |
| ERα | VHL | PEG | 16 | More Potent | - | |
| HDAC1 | VHL | PEG-based | - | 910 | - | |
| HDAC3 | VHL | PEG-based | - | 640 | - | |
| KRAS G12C | CRBN | - | - | 30 | - | |
| KRAS G12C | VHL | - | - | 100 | - |
Table 1: Impact of Linker Length on PROTAC Degradation Potency.
| Target Protein | E3 Ligase | PROTAC | Linker Composition | Oral Bioavailability (%) | Plasma Half-life (h) | Reference |
| Not Specified | Not Specified | Hypothetical PROTAC A | Optimized, non-PEG/alkyl | 5 | - | |
| Not Specified | Not Specified | Hypothetical PROTAC B | Optimized, non-PEG/alkyl | 5 | - |
Table 2: Representative Pharmacokinetic Parameters of PROTACs. Note: Specific pharmacokinetic data for a systematic series of PEG-linked PROTACs is limited in the public domain. The data presented illustrates the challenges in achieving favorable oral bioavailability with PROTACs.
Experimental Protocols
A robust evaluation of a novel PROTAC involves a series of in vitro and in-cell assays to determine its efficacy and mechanism of action. Below are detailed protocols for key experiments.
Western Blot for PROTAC-Induced Protein Degradation
Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody against the loading control.
-
Repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
In-Cell Ubiquitination Assay by Immunoprecipitation and Western Blot
Objective: To detect the ubiquitination of the target protein following PROTAC treatment.
Materials:
-
Materials for cell culture, treatment, and lysis as described in the Western Blot protocol.
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer (non-denaturing)
-
Primary antibody against the target protein or ubiquitin for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin or the target protein for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with the PROTAC and a vehicle control as described previously. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a non-denaturing IP buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation (e.g., anti-target protein) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with cold wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on the immunoprecipitated target protein. A ladder-like pattern of high molecular weight bands indicates ubiquitination.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of the PROTAC to the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
PBS
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
Materials for Western Blotting or another protein detection method
Procedure:
-
Cell Treatment:
-
Harvest cells and resuspend them in culture medium.
-
Treat one aliquot of cells with the PROTAC at a desired concentration and another with the vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
Quantify the band intensities and normalize the data to the lowest temperature point.
-
Plot the percentage of soluble protein against the temperature to generate thermal melt curves. A shift in the melt curve to a higher temperature in the presence of the PROTAC indicates target protein stabilization upon binding.
-
Visualizing PROTAC Concepts with Graphviz
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. Below are Graphviz (DOT language) scripts to generate diagrams for the PROTAC mechanism of action, a typical experimental workflow, and the logical relationships in PROTAC design.
References
An In-depth Technical Guide to the Safe Handling of Benzyl-PEG8-Ots
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling information for Benzyl-PEG8-Ots, a polyethylene glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from datasheets of chemical suppliers and extrapolates safety and handling protocols from the SDS of the related compound, Benzyl Alcohol.
Chemical and Physical Properties
The following table summarizes the known chemical and physical properties of this compound. This data is essential for understanding its behavior and for designing safe experimental and storage protocols.
| Property | Value | Source |
| CAS Number | 1144113-17-6 | [1][2] |
| Molecular Formula | C30H46O11S | [1][2] |
| Molecular Weight | 614.74 g/mol | [1] |
| Appearance | Powder | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO | |
| Topological Polar Surface Area (TPSA) | 117.21 Ų | |
| LogP | 3.03332 | |
| Hydrogen Bond Acceptors | 11 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 28 |
Hazard Identification and Safety Precautions
As a specific Safety Data Sheet for this compound is not publicly available, the hazard identification is based on the GHS pictograms provided by some suppliers and the known hazards of Benzyl Alcohol. Researchers should handle this compound with caution, assuming it may possess hazards similar to its structural components.
GHS Pictogram:
-
GHS07: Indicates that the substance may cause skin irritation, eye irritation, or may be harmful if swallowed or inhaled.
Signal Word: Warning
Potential Hazard Statements (extrapolated from Benzyl Alcohol SDS):
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause an allergic skin reaction.
Recommended Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
First Aid Measures
The following first aid measures are based on standard laboratory practice and information from the Benzyl Alcohol SDS.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Handle under an inert atmosphere if the compound is sensitive to air or moisture.
-
Use spark-proof tools and explosion-proof equipment if handling large quantities in a solvent.
Storage:
| Condition | Duration |
| Powder at -20°C | 2 years |
| In DMSO at 4°C | 2 weeks |
| In DMSO at -80°C | 6 months |
-
Store in a tightly sealed container in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
-
Store at 2-8°C for short-term storage as a powder.
Experimental Protocols and Workflows
While specific experimental protocols for this compound are proprietary to individual research labs, a general workflow for its use in PROTAC synthesis can be outlined.
General Workflow for PROTAC Synthesis using this compound:
Caption: General workflow for synthesizing a PROTAC molecule using this compound as a linker.
Detailed Methodologies (General Principles):
The synthesis of PROTACs using this compound typically involves a nucleophilic substitution reaction where the tosylate group (-Ots) acts as a good leaving group. A common procedure involves reacting this compound with a nucleophile (e.g., an alcohol or amine) on either the target protein ligand or the E3 ligase ligand.
A representative, though not specific, multi-step synthesis involving a tosylate like this compound might follow these general steps, as adapted from a synthesis of a related compound:
-
Reaction Setup: The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: The ligand containing the nucleophilic group is dissolved in the solvent, followed by the addition of a base (e.g., triethylamine or diisopropylethylamine) to deprotonate the nucleophile. This compound is then added to the reaction mixture.
-
Reaction Conditions: The reaction may be stirred at room temperature or heated to facilitate the reaction. Reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure PROTAC molecule.
Logical Relationships in Safe Handling
The following diagram illustrates the logical flow of considerations for the safe handling of this compound, from initial assessment to disposal.
Caption: Logical workflow for the safe handling of this compound in a research environment.
Toxicity Information (Based on Benzyl Alcohol)
While no specific toxicity data for this compound is available, the toxicity of Benzyl Alcohol provides a conservative estimate of potential hazards.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 1,230 mg/kg |
| LD50 | Rabbit | Dermal | 2,000 mg/kg |
| LC50 | Rat | Inhalation | 8.8 mg/L/4h |
-
Skin Irritation: Benzyl Alcohol is irritating to the skin in rabbits.
-
Reproductive Toxicity: Reproductive effects have been observed in experimental animals for Benzyl Alcohol.
-
Carcinogenicity: Benzyl alcohol did not induce tumors in a 2-year study in male or female rats and mice.
Disclaimer: This technical guide has been compiled from the best available information. It is intended for use by qualified personnel who are trained in chemical handling. All users should conduct their own risk assessments and adhere to their institution's safety protocols. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach to its handling and use.
References
A Technical Guide to Benzyl-PEG8-Ots: Commercial Availability, Suppliers, and Application in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl-PEG8-Ots, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, key suppliers, and provides a representative protocol for its application in PROTAC synthesis.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) linker containing eight ethylene glycol units. It is functionalized with a benzyl group on one end and a tosylate (Ots) group on the other. The benzyl group serves as a stable protecting group, while the tosylate is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and phenols. This reactivity is harnessed in the synthesis of PROTACs, where it serves to covalently link a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers specializing in reagents for drug discovery and chemical biology. While pricing and real-time availability are subject to change, the following table summarizes key information from prominent suppliers. Researchers are advised to visit the suppliers' websites for the most current information.
| Supplier | Catalog Number | Purity | Price | Availability |
| MedChemExpress | HY-138711 | >98% | Inquire | In Stock |
| ChemScene | CS-0087135 | ≥98%[1] | Inquire | In Stock |
| DC Chemicals | DC45234 | >98% | Inquire | In Stock |
Note: The information in this table is based on publicly available data and may require verification with the suppliers.
Application in PROTAC Synthesis: A Representative Experimental Protocol
The following is a generalized protocol for the synthesis of a PROTAC using a PEG-Ots linker like this compound. The specific reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be optimized for different target protein ligands and E3 ligase ligands.
Objective: To synthesize a PROTAC by conjugating a target protein ligand (containing a nucleophilic group, e.g., a phenol or amine) with an E3 ligase ligand (e.g., pomalidomide) using this compound as a linker.
Materials:
-
Target protein ligand with an available nucleophilic group (e.g., -OH, -NH2)
-
This compound
-
E3 ligase ligand with an appropriate functional group for subsequent reaction (e.g., a carboxylic acid for amide bond formation)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or another suitable base
-
Palladium on carbon (Pd/C) for debenzylation
-
Hydrogen gas (H2) or a suitable hydrogen source
-
Reagents for amide coupling (e.g., HATU, DIPEA)
-
Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexanes)
-
Silica gel for column chromatography
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
-
Step 1: Conjugation of this compound to the Target Protein Ligand
-
Dissolve the target protein ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature (or elevated temperature if necessary) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Benzyl-PEG8-Ligand) by silica gel column chromatography.
-
-
Step 2: Deprotection of the Benzyl Group
-
Dissolve the purified Benzyl-PEG8-Ligand (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected intermediate (HO-PEG8-Ligand).
-
-
Step 3: Conjugation to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the HO-PEG8-Ligand (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the final PROTAC product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.
-
-
Step 4: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Visualizing the Workflow and Mechanism
Diagram 1: PROTAC Synthesis Workflow
References
Methodological & Application
Step-by-Step Protocol for PROTAC Synthesis using Benzyl-PEG8-Ots
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Benzyl-PEG8-Ots linker. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs).[1][2] They are comprised of a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The formation of a ternary complex between the PROTAC, the POI, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently employed due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic tractability for varying linker lengths. This protocol focuses on the use of this compound, a linker with an eight-unit PEG chain, a benzyl protecting group, and a tosylate (Ots) leaving group, which is well-suited for nucleophilic substitution reactions.
PROTAC Signaling Pathway
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. This process can be visualized as a catalytic cycle.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a modular, multi-step approach. The overall workflow involves the sequential coupling of the linker to the E3 ligase ligand and then to the warhead for the protein of interest.
Caption: General experimental workflow for PROTAC synthesis.
Detailed Experimental Protocols
This section provides a representative protocol for the synthesis of a PROTAC using this compound. This protocol assumes the E3 ligase ligand contains a nucleophilic amine and the POI ligand (warhead) has a carboxylic acid for amide bond formation. An example of a commonly used E3 ligase ligand is a derivative of thalidomide, and a common warhead is JQ1, a BET bromodomain inhibitor.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | >95% |
| Amine-containing E3 Ligase Ligand | Commercially Available/Synthesized | >95% |
| Carboxylic acid-containing POI Ligand | Commercially Available/Synthesized | >95% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| HATU | Sigma-Aldrich | ≥98% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |
| Ethyl acetate (EtOAc) | Sigma-Aldrich | ACS Grade |
| Hexanes | Sigma-Aldrich | ACS Grade |
| Sodium sulfate (Na₂SO₄) | Sigma-Aldrich | Anhydrous, ≥99% |
| Water | Milli-Q or equivalent | HPLC Grade |
| Acetonitrile (ACN) | Sigma-Aldrich | HPLC Grade |
| Formic acid | Sigma-Aldrich | ≥98% |
Step 1: Synthesis of E3 Ligase Ligand-Linker Conjugate
This step involves the nucleophilic substitution of the tosylate group on this compound by the amine group of the E3 ligase ligand.
Protocol:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes) to yield the E3 ligase ligand-linker conjugate.
| Parameter | Condition |
| Reactants | Amine-E3 Ligase Ligand (1.0 eq), this compound (1.1 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 60 °C |
| Reaction Time | 12-16 hours |
| Purification | Flash Column Chromatography |
| Expected Yield | 60-80% |
Step 2: Coupling of E3-Linker Conjugate to POI Warhead
This final step forms the complete PROTAC molecule through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.
Protocol:
-
Dissolve the carboxylic acid-containing POI ligand (1.0 eq), the purified E3 ligase ligand-linker conjugate from Step 1 (1.0 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
| Parameter | Condition |
| Reactants | COOH-POI Ligand (1.0 eq), E3-Linker (1.0 eq), HATU (1.2 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-16 hours |
| Purification | Preparative HPLC |
| Expected Yield | 40-70% |
Characterization and Data Presentation
The final PROTAC product and intermediates should be thoroughly characterized to confirm their identity and purity.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| E3-Linker Conjugate | Varies based on E3 Ligand | 60 - 80 | >95 |
| Final PROTAC | Varies based on POI and E3 Ligands | 40 - 70 | >98 |
Characterization Methods
| Technique | Purpose | Expected Observations |
| LC-MS | Confirm molecular weight and assess purity. | A peak corresponding to the expected mass-to-charge ratio (m/z) of the product. Purity is determined by the relative area of the product peak. |
| ¹H NMR | Structural confirmation. | Peaks corresponding to the protons of the POI ligand, E3 ligase ligand, and the characteristic repeating units of the PEG linker. |
| Preparative HPLC | Purification of the final product. | Isolation of the main product peak from unreacted starting materials and byproducts. |
Note: Reaction conditions, particularly reaction times and purification methods, may require optimization depending on the specific properties of the POI and E3 ligase ligands used. It is crucial to monitor the progress of each reaction by a suitable analytical method like LC-MS or TLC.
References
Application Notes and Protocols for the Synthesis of a Heterobifunctional PROTAC using Benzyl-PEG8-Ots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] These molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation.[3]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic versatility.[4] This document provides detailed protocols for the conjugation of Benzyl-PEG8-Ots, a bifunctional PEG linker, to a model warhead and an E3 ligase ligand to generate a functional PROTAC. The tosyl (Ots) group serves as an excellent leaving group for nucleophilic substitution, while the benzyl ether provides a stable protecting group that can be removed under specific conditions to allow for the sequential attachment of the second ligand.[5]
Signaling Pathway and Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section details a representative two-step protocol for the synthesis of a PROTAC using this compound. In this example, we will conjugate an amine-containing warhead (e.g., a derivative of a kinase inhibitor) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
Materials and Reagents
-
This compound
-
Amine-containing warhead (Warhead-NH2)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H2)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar peptide coupling reagent
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)
Step 1: Conjugation of this compound to the Amine-Containing Warhead
This step involves the nucleophilic substitution of the tosyl group on the PEG linker with the primary amine of the warhead.
Caption: Workflow for the conjugation of the warhead.
Protocol:
-
Dissolve the amine-containing warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Warhead-PEG8-Benzyl conjugate.
Step 2: Deprotection of the Benzyl Group
The benzyl ether is a stable protecting group that can be removed by catalytic hydrogenation.
Protocol:
-
Dissolve the Warhead-PEG8-Benzyl conjugate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected Warhead-PEG8-OH, which is often used in the next step without further purification.
Step 3: Conjugation of the Deprotected Linker-Warhead to the E3 Ligase Ligand
The final step involves the formation of an amide or ester bond between the deprotected hydroxyl group of the PEG linker and a carboxylic acid on the E3 ligase ligand. In this protocol, we will first activate the hydroxyl group to a better leaving group and then perform a nucleophilic substitution with an amine-functionalized E3 ligase ligand, or alternatively, use a peptide coupling reaction if the E3 ligase ligand has a carboxylic acid. The latter is described here.
Caption: Workflow for the final PROTAC assembly.
Protocol:
-
Dissolve the Warhead-PEG8-OH (1.0 eq), the carboxylic acid-functionalized E3 ligase ligand (1.2 eq), and a peptide coupling reagent such as BOP (1.5 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted, or directly purified.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
Quantitative Data Summary
The following tables provide representative quantitative data for the synthesis and characterization of PROTACs. Actual yields and purity will vary depending on the specific warhead and E3 ligase ligand used.
Table 1: Representative Reaction Parameters and Outcomes
| Step | Reaction | Molar Ratio (Linker:Reagent) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Warhead Conjugation | 1:1.1 (Warhead-NH2) | DMF | 60-80 | 12-24 | 60-80 |
| 2 | Benzyl Deprotection | N/A (Catalytic Pd/C) | Methanol | Room Temp | 4-12 | >95 (often quantitative) |
| 3 | E3 Ligase Conjugation | 1:1.2 (E3 Ligase-COOH) | DMF | Room Temp | 12-24 | 40-60 |
Table 2: Characterization of the Final PROTAC
| Analytical Method | Purpose | Expected Result |
| ¹H and ¹³C NMR | Structural Confirmation | Peaks corresponding to the warhead, E3 ligase ligand, and the PEG linker should be present and in the correct integration ratios. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight Confirmation | The observed mass should match the calculated exact mass of the PROTAC molecule. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak, typically with >95% purity. |
| LC-MS/MS | Fragmentation Analysis | Provides further structural confirmation by analyzing the fragmentation pattern of the molecule. |
Conclusion
The synthesis of PROTACs using bifunctional linkers like this compound allows for a modular and systematic approach to drug discovery. The protocols outlined in this document provide a general framework for the conjugation of a warhead and an E3 ligase ligand. Researchers should note that reaction conditions, purification methods, and analytical characterization will need to be optimized for each specific PROTAC being synthesized. The versatility of PEG linkers allows for the generation of libraries of PROTACs with varying linker lengths, which is often crucial for identifying the most potent and effective targeted protein degraders.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
Application Notes and Protocols for the Analytical Characterization of PROTACs Containing a Benzyl-PEG8 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC is a heterobifunctional molecule composed of three distinct parts: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI, which marks it for degradation by the 26S proteasome.
The linker is a critical component that significantly influences the PROTAC's efficacy. Its length, flexibility, and chemical composition affect the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability. Polyethylene glycol (PEG) linkers are commonly used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule. This document provides a detailed overview of the essential analytical methods and protocols for characterizing PROTACs, with a focus on a representative molecule synthesized using a Benzyl-PEG8-Ots precursor, resulting in a Benzyl-PEG8-containing linker.
The analytical workflow for a PROTAC can be broadly divided into three stages:
-
Structural Characterization: Confirming the identity, purity, and integrity of the synthesized PROTAC.
-
Biophysical & Biochemical Characterization: Assessing the binding affinity to its targets and the formation of the crucial ternary complex.
-
In-Cell Characterization: Verifying the PROTAC's ability to induce degradation of the target protein in a cellular environment.
Structural Characterization
Accurate structural confirmation is the foundational step in PROTAC validation. It ensures that the molecule has the correct chemical structure and is sufficiently pure for subsequent biological evaluation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a vital technique for verifying the molecular weight and assessing the purity of the final PROTAC compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-60 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used.
-
MS Scan Range: m/z 100–2000.
-
Source Parameters: Optimize capillary voltage, cone voltage, and source temperature to ensure efficient ionization while minimizing in-source fragmentation.
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ adduct of the PROTAC. Integrate the peak area to determine purity relative to any detected impurities.
-
Data Presentation: Expected LC-MS Results
| Analyte | Ligand 1 (POI) Mass | Ligand 2 (E3) Mass | Benzyl-PEG8 Linker Mass | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (%) |
| Example PROTAC | ~450 Da | ~280 Da | ~468.6 Da | ~1199.6 | 1199.7 | >98% |
Note: Masses are hypothetical for a representative PROTAC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level structural information, confirming the covalent structure and connectivity of the PROTAC. ¹H NMR is used to verify the presence of key structural motifs, including those of the POI ligand, the E3 ligase ligand, and the characteristic peaks of the Benzyl-PEG8 linker.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 2-5 mg of the PROTAC sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key signals to identify for a Benzyl-PEG8 linker include:
-
Aromatic protons from the benzyl group (typically ~7.2-7.4 ppm).
-
A singlet for the benzylic CH₂ group (typically ~4.5 ppm).
-
A complex multiplet for the ethylene glycol (-(CH₂CH₂O)₈-) protons (typically ~3.5-3.7 ppm).
-
-
-
Data Analysis: Integrate the signals and compare the chemical shifts and splitting patterns to the expected structure. The integration ratio between the distinct protons of the ligands and the linker should match the theoretical ratio.
Biophysical & Biochemical Characterization
The efficacy of a PROTAC is contingent on its ability to bind both the POI and the E3 ligase simultaneously to form a productive ternary complex. Several biophysical techniques can quantify these interactions.
Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique used to measure the kinetics (on- and off-rates) and affinity (K_D) of biomolecular interactions in real-time. It is the gold standard for characterizing both binary (PROTAC-protein) and ternary complex formation.
Workflow for Ternary Complex Characterization
Experimental Protocol: SPR Analysis
-
Immobilization: Immobilize a biotinylated E3 ligase complex (e.g., VHL/ElonginB/ElonginC) onto a streptavidin-coated sensor chip to an appropriate density.
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 ligase affinity, inject a series of PROTAC concentrations over the immobilized ligase surface and a reference flow cell.
-
To measure POI-E3 ligase affinity (as a control), inject a series of POI concentrations. This interaction is expected to be negligible.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to obtain kinetic parameters (k_on, k_off) and the dissociation constant (K_D).
-
Calculate the cooperativity factor (α), where α = (Binary K_D of PROTAC to E3) / (Ternary K_D of POI+PROTAC to E3). An α > 1 indicates positive cooperativity, which often correlates with potent degradation.
-
Data Presentation: Summary of Biophysical Data
| Interaction | Analyte 1 (Immobilized) | Analyte 2 (Injected) | K_D (nM) | Cooperativity (α) |
| Binary | E3 Ligase | PROTAC | 65 | N/A |
| Binary | E3 Ligase | POI | No Binding | N/A |
| Ternary | E3 Ligase | POI + PROTAC | 4.5 | 14.4 |
Note: Data are representative examples based on published studies for cooperative PROTACs.
In-Cell Characterization
The ultimate validation of a PROTAC is its ability to induce the degradation of the target protein within a cellular context.
PROTAC Mechanism of Action
A PROTAC hijacks the ubiquitin-proteasome system. The process begins with the formation of the ternary complex, followed by the E2-dependent transfer of ubiquitin to lysine residues on the POI surface, leading to polyubiquitination and subsequent recognition and degradation by the 26S proteasome.
PROTAC Signaling Pathway
Target Protein Degradation by Western Blot
Western blotting is the most common method to quantify the reduction in POI levels following PROTAC treatment. This allows for the determination of key degradation parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, HEK293) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Quantification:
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
-
Data Presentation: Summary of Cellular Degradation
| PROTAC Concentration | Treatment Time (h) | % POI Degradation (Normalized to Vehicle) |
| Vehicle (DMSO) | 16 | 0% |
| 1 nM | 16 | 25% |
| 10 nM | 16 | 68% |
| 100 nM | 16 | 92% |
| 1 µM | 16 | 95% |
| 10 µM | 16 | 85% (Hook Effect) |
| Calculated Value | DC₅₀ | ~7.5 nM |
| Calculated Value | Dₘₐₓ | ~95% |
Note: The "Hook Effect," a reduction in degradation at high PROTAC concentrations, is commonly observed and results from the formation of non-productive binary complexes.
Conclusion
The comprehensive characterization of a PROTAC is a multi-faceted process that requires a suite of orthogonal analytical techniques. The protocols and methods outlined in this document provide a robust framework for validating a PROTAC containing a Benzyl-PEG8 linker, from initial structural verification by LC-MS and NMR to detailed biophysical analysis of the ternary complex by SPR, and culminating in the confirmation of in-cell target degradation via Western blot. This systematic approach is essential for establishing the structure-activity relationship and advancing potent and selective protein degraders in drug discovery pipelines.
References
Application Note: Confirmation of Benzyl-PEG8-OTs Conjugation using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the synthesis of Benzyl-PEG8-Ots and its subsequent characterization to confirm successful conjugation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). PEGylation, the attachment of polyethylene glycol (PEG) chains, is a critical strategy for improving the therapeutic properties of molecules.[1] Verifying the successful and precise modification of the PEG chain, in this case, the tosylation of the terminal hydroxyl group, is essential for quality control and downstream applications. We present a comprehensive workflow, from synthesis to analysis, employing ¹H NMR, ¹³C NMR, and Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry to provide unambiguous structural confirmation.
Synthesis of this compound
The conjugation involves the reaction of the terminal hydroxyl group of Benzyl-PEG8-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to form the corresponding tosylate ester, this compound.
Reaction Scheme
Experimental Protocols
Materials
-
Benzyl-PEG8-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Deuterated chloroform (CDCl₃) for NMR
-
Methanol (HPLC grade) for Mass Spectrometry
-
Water (HPLC grade) for Mass Spectrometry
-
Sodium Chloride (NaCl)
-
Magnesium Sulfate (MgSO₄)
Protocol for Synthesis of this compound
This protocol is adapted from established methods for the tosylation of polyethylene glycols.[2][3]
-
Dissolve Benzyl-PEG8-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) to the solution and stir.
-
Cool the mixture to 0°C using an ice bath.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the cooled Benzyl-PEG8-OH solution over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique for detailed structural elucidation of PEGylated compounds.[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the starting material (Benzyl-PEG8-OH) and the purified product (this compound) in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Mass Spectrometry Protocol
Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing polar, non-volatile molecules like PEG derivatives, providing accurate molecular weight information.
-
Sample Preparation: Prepare dilute solutions (~10-50 µM) of the starting material and the purified product in a suitable solvent system, such as 50:50 methanol:water or acetonitrile:water. The addition of a salt, like sodium acetate, can promote the formation of specific adducts (e.g., [M+Na]⁺) and simplify the spectrum.
-
Mass Spectrometry Acquisition:
-
Instrument: ESI-Time-of-Flight (ESI-TOF) or ESI-Quadrupole-TOF (ESI-Q-TOF) Mass Spectrometer.
-
Mode: Positive ion mode is typically used for PEG analysis.
-
Infusion: Introduce the sample into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Parameters: Optimize source parameters such as capillary voltage (+3 to +4 kV), source temperature (100-120 °C), and cone voltage to achieve stable spray and optimal ionization with minimal fragmentation.
-
-
Data Analysis: Analyze the resulting spectrum to identify the mass-to-charge ratio (m/z) of the parent ion, typically observed as a sodium ([M+Na]⁺) or potassium ([M+K]⁺) adduct for PEG compounds.
Results and Data Interpretation
Overall Analytical Workflow
The confirmation of conjugation follows a logical progression from synthesis and purification to orthogonal analytical characterization.
NMR Analysis
Comparison of the NMR spectra of the starting material and the product provides clear evidence of tosylation. The key changes are the appearance of signals from the tosyl group and a diagnostic downfield shift of the methylene protons adjacent to the newly formed tosylate ester.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Functional Group | Benzyl-PEG8-OH δ (ppm) | This compound δ (ppm) | Multiplicity | Integration | Change upon Tosylation |
| Tosyl-Ar-H | - | ~7.80 | d | 2H | New Signal |
| Benzyl-Ar-H / Tosyl-Ar-H | ~7.35 | ~7.35 | m | 7H | Overlap with Benzyl Protons |
| Benzyl-CH₂ | ~4.57 | ~4.57 | s | 2H | No Change |
| PEG-CH₂ -OTs | - | ~4.16 | t | 2H | Significant Downfield Shift |
| PEG Backbone (-CH₂CH₂ O-) | ~3.65 | ~3.65 | m | ~28H | No Significant Change |
| PEG-CH₂ -OH | ~3.71 | - | t | 2H | Signal Disappears |
| Tosyl-CH₃ | - | ~2.45 | s | 3H | New Signal |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Functional Group | Benzyl-PEG8-OH δ (ppm) | This compound δ (ppm) | Change upon Tosylation |
| Tosyl Aromatic (quat.) | - | ~144.8, ~133.0 | New Signals |
| Benzyl Aromatic (quat.) | ~138.0 | ~138.0 | No Change |
| Tosyl/Benzyl Aromatic (CH) | ~128.5, ~127.8 | ~129.8, ~128.5, ~127.9 | Appearance of Tosyl Signals |
| Benzyl-C H₂ | ~73.2 | ~73.2 | No Change |
| PEG Backbone (-C H₂C H₂O-) | ~70.6 | ~70.6 | No Significant Change |
| PEG-C H₂-OTs | - | ~69.2 | Shifted Signal |
| PEG-C H₂-OH | ~61.7 | - | Signal Disappears |
| Tosyl-C H₃ | - | ~21.6 | New Signal |
Mass Spectrometry Analysis
Mass spectrometry confirms the covalent addition of the tosyl group by detecting an increase in mass corresponding to the tosyl moiety (C₇H₇SO₂) minus a hydrogen atom. The high mass accuracy of TOF analyzers allows for the confirmation of the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data (Positive ESI-TOF)
| Species | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed m/z ([M+Na]⁺) |
| Benzyl-PEG8-OH (Starting Material) | C₂₃H₄₀O₉ | 460.2672 | 483.2566 |
| This compound (Product) | C₃₀H₄₆O₁₁S | 614.2761 | 637.2655 |
The observed mass for the product shows an increase of 154.0089 Da relative to the starting material, which corresponds precisely to the addition of a C₇H₆SO₂ group (Calculated Mass = 154.0089 Da), confirming the successful tosylation.
Conclusion
The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for confirming the successful conjugation of this compound. ¹H and ¹³C NMR offer detailed structural insights, verifying the presence and location of the tosyl group through characteristic chemical shifts. ESI-TOF mass spectrometry provides accurate mass measurements that confirm the expected molecular weight of the final product. This orthogonal analytical approach is essential for ensuring the quality and structural integrity of modified PEG reagents used in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 3. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Surface Plasmon Resonance (SPR) Analysis of PROTACs with a Benzyl-PEG8-Ots Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1][2][3] A typical PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The linker, such as the flexible Benzyl-PEG8-Ots linker, plays a crucial role in the efficacy of a PROTAC. Its length, flexibility, and composition can significantly influence the stability and cooperativity of the ternary complex, which are critical determinants of degradation efficiency. Therefore, detailed biophysical characterization of these interactions is paramount in the development of effective PROTAC therapeutics.
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for studying biomolecular interactions in real-time. It provides invaluable kinetic and affinity data, allowing for the comprehensive characterization of both binary and ternary complexes formed by PROTACs. This application note provides a detailed protocol for the SPR analysis of PROTACs featuring a this compound linker.
The Significance of SPR in PROTAC Development
SPR technology is uniquely suited for PROTAC analysis as it enables the determination of key biophysical parameters:
-
Binary and Ternary Binding Kinetics: SPR measures the association rate (k_a_), dissociation rate (k_d_), and equilibrium dissociation constant (K_D_) for both the individual binding events (PROTAC to POI and PROTAC to E3 ligase) and the formation of the ternary complex.
-
Ternary Complex Stability: The dissociation rate of the ternary complex is a critical parameter, as a more stable complex can lead to more efficient ubiquitination and degradation.
-
Cooperativity (α): Cooperativity is a measure of how the binding of one protein to the PROTAC influences the binding of the other. Positive cooperativity (α > 1), where the formation of the binary complex enhances the binding of the second protein, is often a hallmark of potent PROTACs. The cooperativity factor is calculated as the ratio of the binary K_D_ to the ternary K_D_.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated degradation pathway.
Experimental Protocol: SPR Analysis of a PROTAC
This protocol outlines a typical SPR experiment for characterizing the binding kinetics of a PROTAC with a this compound linker to its target protein (POI) and an E3 ligase. A common approach is to immobilize the E3 ligase and use the PROTAC and POI as analytes.
1. Materials and Reagents
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., Series S CM5 or Sensor Chip CAP for biotinylated ligands)
-
Immobilization reagents (e.g., Amine Coupling Kit for CM5 chip, or Biotin CAPture Reagent)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
High-purity PROTAC with this compound linker, POI, and E3 ligase
-
DMSO for PROTAC stock solution
2. Experimental Workflow
Caption: SPR experimental workflow for PROTAC analysis.
3. Detailed Methodology
3.1. Ligand Immobilization (E3 Ligase)
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of a CM5 sensor chip using a standard amine coupling procedure (EDC/NHS).
-
Inject the E3 ligase (e.g., VHL or Cereblon complex) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to the desired immobilization level (typically 2000-4000 RU for binary analysis of small molecules, and a lower density for ternary analysis to avoid mass transport limitations).
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the E3 ligase to allow for reference subtraction.
3.2. Binary Interaction Analysis
-
PROTAC binding to E3 Ligase:
-
Prepare a dilution series of the PROTAC in running buffer. The concentration range should span at least 5-fold below and above the expected K_D_. Due to the PROTAC's hydrophobicity, ensure the final DMSO concentration is consistent across all samples and ideally below 2%.
-
Inject the PROTAC dilutions over the immobilized E3 ligase and reference surfaces. Use a multi-cycle kinetic approach with a typical contact time of 120-180 seconds and a dissociation time of 300-600 seconds.
-
Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).
-
-
PROTAC binding to POI:
-
This can be performed by immobilizing the POI and injecting the PROTAC as the analyte, following a similar procedure as above.
-
3.3. Ternary Complex Analysis
-
To measure the binding of the POI to the PROTAC:E3 ligase binary complex, prepare a series of samples containing a constant, near-saturating concentration of the POI (typically 20-50 times the binary K_D_ of the POI for the PROTAC) and a varying concentration of the PROTAC.
-
Alternatively, to measure the binding of the PROTAC:POI complex to the E3 ligase, prepare a dilution series of the PROTAC pre-incubated with a near-saturating concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface. A single-cycle kinetic (SCK) format is often preferred for ternary analysis to avoid potential surface degradation from multiple regeneration steps.
4. Data Analysis
-
Process the raw sensorgram data by subtracting the reference surface data and buffer blank injections (double referencing).
-
Fit the processed data to a suitable binding model, such as a 1:1 Langmuir model, to determine the kinetic parameters (k_a_, k_d_, and K_D_).
-
Calculate the cooperativity factor (α) using the following formula: α = K_D_ (binary interaction) / K_D_ (ternary complex formation)
Quantitative Data Summary
The following table presents hypothetical but realistic data for a PROTAC containing a this compound linker, designated "PROTAC-X".
| Interaction | Analyte(s) | Ligand (Immobilized) | k_a_ (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_D_ (nM) | Cooperativity (α) |
| Binary Interactions | ||||||
| PROTAC-X <> E3 Ligase | PROTAC-X | E3 Ligase | 1.5 x 10⁵ | 1.2 x 10⁻² | 80 | N/A |
| PROTAC-X <> POI | PROTAC-X | POI | 2.0 x 10⁵ | 3.0 x 10⁻² | 150 | N/A |
| Ternary Interaction | ||||||
| (PROTAC-X + POI) <> E3 Ligase | PROTAC-X + POI | E3 Ligase | 4.5 x 10⁵ | 9.0 x 10⁻³ | 20 | 4.0 |
Interpretation of Hypothetical Data:
-
The binary affinities of PROTAC-X for the E3 ligase (80 nM) and the POI (150 nM) are in a range typical for PROTACs.
-
The ternary complex exhibits a significantly lower K_D_ (20 nM) compared to the binary interactions, indicating a higher affinity in the ternary state.
-
The cooperativity factor (α) of 4.0 suggests positive cooperativity. The pre-formation of the PROTAC-POI complex enhances its binding to the E3 ligase, which is a favorable characteristic for an effective degrader.
Conclusion
SPR is an indispensable tool for the detailed biophysical characterization of PROTACs. The kinetic and affinity data generated through SPR analysis provide crucial insights into the formation and stability of the ternary complex, which are key drivers of PROTAC efficacy. By following the protocols outlined in this application note, researchers can effectively evaluate and optimize PROTACs, such as those containing a this compound linker, to accelerate the development of novel targeted protein degradation therapeutics.
References
Protocol for Assessing Ternary Complex Formation with Benzyl-PEG8-Ots
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a powerful therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that facilitate this process by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[][2][3] This proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[][3] The formation and stability of this ternary complex are critical for the efficacy of a PROTAC.
Benzyl-PEG8-Ots is a commonly utilized PEG-based linker for the synthesis of PROTACs. The polyethylene glycol (PEG) chain provides flexibility and solubility, while the benzyl and tosylate groups offer reactive handles for conjugation to the POI-binding and E3 ligase-binding moieties. This application note provides detailed protocols for assessing the formation of ternary complexes mediated by PROTACs synthesized using this compound.
The following protocols describe key biophysical and cellular assays to characterize the binary and ternary interactions, providing quantitative data on binding affinities, kinetics, and cooperativity.
Key Parameters in Ternary Complex Assessment
Several key parameters are evaluated to characterize the formation of the PROTAC-induced ternary complex:
-
Binary Affinity: The binding affinity of the PROTAC for both the target protein and the E3 ligase individually.
-
Ternary Complex Affinity: The overall binding strength of the fully formed ternary complex.
-
Cooperativity (α): A measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.
-
α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein.
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
Biophysical Assays for Ternary Complex Characterization
A variety of biophysical techniques can be used to study the formation and stability of ternary complexes in vitro. The most common and powerful methods include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Proximity-based assays like TR-FRET and AlphaLISA are also widely used for their high-throughput capabilities.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity. It is a powerful tool for dissecting the individual binary and ternary interactions.
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR-based analysis of ternary complex formation.
Protocol: SPR Analysis of Ternary Complex Formation
-
Immobilization of E3 Ligase:
-
Activate the surface of a sensor chip (e.g., CM5) using a standard amine coupling kit (EDC/NHS).
-
Immobilize a purified E3 ligase (e.g., VHL or Cereblon complex) onto the activated surface to a target density.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding.
-
-
Binary Interaction Analysis:
-
PROTAC to E3 Ligase: Prepare a series of concentrations of the PROTAC in a suitable running buffer. Inject the PROTAC solutions over the immobilized E3 ligase surface and the reference cell.
-
PROTAC to Target Protein (POI): Immobilize the POI and inject the PROTAC as the analyte. Alternatively, use a capture-based approach if the POI has a tag (e.g., His-tag).
-
-
Ternary Complex Formation Analysis:
-
Method A: Co-injection: Prepare a constant concentration of the POI and a dilution series of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will show the formation of the ternary complex.
-
Method B: Sequential Injection: First, inject a saturating concentration of the PROTAC over the E3 ligase surface to form the binary complex. Then, inject a dilution series of the POI to measure the formation of the ternary complex.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams from the binary interaction experiments to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Analyze the ternary complex formation data to determine the kinetics and affinity of the ternary complex.
-
Calculate the cooperativity factor (α) using the binary and ternary KD values.
-
Data Presentation: SPR
| Interaction | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) |
| PROTAC <-> E3 Ligase | Value | Value | Value |
| PROTAC <-> POI | Value | Value | Value |
| POI <-> E3 Ligase (PROTAC) | Value | Value | Value |
| Cooperativity (α) | - | - | Value |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow for ITC Analysis
Caption: Workflow for ITC-based analysis of ternary complex formation.
Protocol: ITC Analysis of Ternary Complex Formation
-
Sample Preparation:
-
Prepare highly purified POI, E3 ligase, and the PROTAC.
-
Ensure all components are in the exact same, well-dialyzed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform the titration.
-
PROTAC into POI: Fill the ITC cell with the POI solution and the syringe with the PROTAC solution. Perform the titration.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the POI.
-
Fill the syringe with the PROTAC solution.
-
The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to an appropriate binding model (e.g., one-site binding model) to determine the KD, ΔH, and stoichiometry (n) for each interaction.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters (ΔG = -RTln(1/KD) = ΔH - TΔS).
-
Determine the cooperativity factor (α) from the binary and ternary binding affinities.
-
Data Presentation: ITC
| Interaction | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | n (stoichiometry) |
| PROTAC <-> E3 Ligase | Value | Value | Value | Value | Value |
| PROTAC <-> POI | Value | Value | Value | Value | Value |
| Ternary Complex Formation | Value | Value | Value | Value | Value |
| Cooperativity (α) | Value | - | - | - | - |
Cellular Assay for Ternary Complex Formation
While biophysical assays provide detailed information on the direct interactions, cellular assays are crucial to confirm that the ternary complex forms in a biologically relevant context. Co-immunoprecipitation followed by Western blotting is a standard method to detect protein-protein interactions in cells.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Protocol: Co-Immunoprecipitation (Co-IP) and Western Blot
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Clarify the cell lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the POI or the E3 ligase overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the POI and the E3 ligase to detect the co-immunoprecipitated proteins.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Presentation: Co-Immunoprecipitation
| Treatment | Input (POI) | Input (E3 Ligase) | IP: POI, WB: E3 Ligase | IP: E3 Ligase, WB: POI |
| Vehicle Control | Band | Band | No/Faint Band | No/Faint Band |
| PROTAC (Concentration 1) | Band | Band | Strong Band | Strong Band |
| PROTAC (Concentration 2) | Band | Band | Stronger Band | Stronger Band |
A strong band for the co-immunoprecipitated protein in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex in a cellular environment.
Conclusion
The assessment of ternary complex formation is a cornerstone of PROTAC development. The protocols outlined in this application note provide a comprehensive framework for characterizing the interactions between a PROTAC, its target protein, and an E3 ligase. By employing a combination of biophysical and cellular assays, researchers can gain a detailed understanding of the binding affinities, kinetics, thermodynamics, and cellular engagement of their PROTAC molecules, thereby enabling the rational design and optimization of effective protein degraders.
References
Application Notes and Protocols for Cellular Uptake Assays of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]
The linker component is not merely a spacer but plays a critical role in the PROTAC's overall efficacy, influencing ternary complex formation, solubility, and, crucially, cellular permeability.[2][4] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance hydrophilicity and water solubility. However, the unique physicochemical properties of PROTACs, including their high molecular weight and large polar surface area, often pose significant challenges to their ability to traverse the cell membrane and reach their intracellular targets. Therefore, the accurate assessment of cellular uptake is a critical step in the development of effective PROTAC therapeutics.
These application notes provide an overview of the common assays used to evaluate the cellular uptake of PROTACs, with a particular focus on those synthesized with PEG linkers. Detailed protocols for key assays are provided to guide researchers in their experimental design.
The Role of PEG Linkers in PROTAC Cellular Uptake
PEG linkers are composed of repeating ethylene glycol units and offer several advantages in PROTAC design:
-
Increased Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of often-hydrophobic PROTAC molecules, which is crucial for administration and bioavailability.
-
Improved Pharmacokinetics: PEGylation can influence the pharmacokinetic properties of PROTACs, potentially leading to longer circulation times.
-
Conformational Flexibility: The flexibility of PEG linkers can facilitate the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.
Despite these benefits, the impact of PEG linkers on cellular permeability can be complex. While increased polarity can sometimes hinder passive diffusion across the lipid bilayer, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield polar groups, thereby improving membrane permeability. The length of the PEG linker is also a critical parameter that must be optimized to balance solubility, permeability, and the ability to form a productive ternary complex.
Key Cellular Uptake Assays for PROTACs
Several in vitro methods are employed to assess the cellular permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that account for various cellular transport mechanisms, including active transport and efflux.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It is a cost-effective tool for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method that can be adapted to quantitatively measure the intracellular accumulation of PROTACs. By comparing the target engagement of a PROTAC in intact versus permeabilized cells, an "availability index" can be calculated to rank-order the intracellular availability of different PROTACs. This provides a more direct measure of how much PROTAC is actively engaging its target within the cell.
Mass Spectrometry-Based Methods
Mass spectrometry (MS) offers a label-free and highly sensitive approach to directly quantify the intracellular concentration of PROTACs. Native MS can also be used to study the formation of the ternary E3-PROTAC-POI complex. This technique provides valuable insights into the amount of PROTAC that has successfully entered the cell and is available to engage its target.
Fluorescence-Based Approaches
Fluorescently labeling PROTACs allows for the direct visualization of their cellular uptake and subcellular localization using techniques like fluorescence microscopy. This can provide qualitative and semi-quantitative information on how efficiently a PROTAC enters the cell and where it accumulates.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from various permeability and cellular uptake assays for PROTACs. This illustrates how data can be structured for easy comparison of different PROTAC candidates.
| PROTAC Candidate | Linker Type | PAMPA (Papp x 10⁻⁶ cm/s) | Caco-2 (Papp x 10⁻⁶ cm/s) A→B | Caco-2 Efflux Ratio (B→A / A→B) | Intracellular Concentration (nM) (LC-MS/MS) | NanoBRET™ Availability Index |
| PROTAC-1 | Alkyl | 2.5 | 1.8 | 1.2 | 150 | 0.8 |
| PROTAC-2 | PEG-2 | 0.8 | 0.5 | 2.5 | 50 | 0.4 |
| PROTAC-3 | PEG-4 | 0.5 | 0.3 | 3.1 | 30 | 0.2 |
| PROTAC-4 | Rigid Phenyl | 1.5 | 1.2 | 1.5 | 120 | 0.7 |
Note: The data presented in this table is illustrative and based on trends reported in the literature. Actual values are compound-specific.
Signaling and Experimental Workflow Diagrams
PROTAC Mechanism of Action
Caption: PROTACs facilitate the degradation of target proteins.
Cellular Uptake Assay Workflow
Caption: A general workflow for assessing PROTAC cellular uptake.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and an acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high and low permeability)
-
LC-MS/MS or UV-Vis plate reader for analysis
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully coat the filter membrane of the donor plate with 5 µL of the phospholipid solution.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to a final concentration (e.g., 10 µM).
-
Add Donor Solutions: Add 200 µL of the donor solutions to the wells of the coated donor plate.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Quantify the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = volume of donor well
-
V_A = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test PROTAC, control compounds (high/low permeability), and efflux inhibitors (e.g., verapamil)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare for Transport Experiment: Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport:
-
Add the test PROTAC (e.g., at 10 µM) in transport buffer to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test PROTAC in transport buffer to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 3: NanoBRET™ Target Engagement Intracellular PROTAC Accumulation Assay
This protocol provides a method for quantifying the relative intracellular accumulation of a PROTAC.
Materials:
-
Cells engineered to express the target protein fused to NanoLuc® luciferase.
-
Fluorescent tracer that binds to the target protein.
-
Test PROTAC.
-
Opti-MEM® I Reduced Serum Medium.
-
Digitonin for cell permeabilization.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer capable of measuring BRET.
Methodology:
-
Cell Plating: Plate the NanoLuc® fusion cells in the assay plates and incubate overnight.
-
Prepare Reagents: Prepare dilutions of the fluorescent tracer and the test PROTAC.
-
Intact Cell Assay:
-
Add the fluorescent tracer and varying concentrations of the test PROTAC to the cells in Opti-MEM®.
-
Incubate for a set period (e.g., 2 hours) at 37°C.
-
-
Permeabilized Cell Assay:
-
In a separate set of wells, add digitonin along with the fluorescent tracer and varying concentrations of the test PROTAC. This will permeabilize the cell membrane, allowing free entry of the PROTAC.
-
Incubate under the same conditions as the intact cells.
-
-
Read BRET Signal: Measure the BRET signal using a luminometer.
-
Data Analysis:
-
Generate dose-response curves for both the intact and permeabilized cell conditions.
-
Calculate the IC50 values for both conditions.
-
The intracellular accumulation or "availability index" can be determined from the ratio of the IC50 values (IC50 permeabilized / IC50 intact). A higher ratio indicates better intracellular accumulation.
-
Conclusion
The successful development of PROTAC therapeutics is highly dependent on their ability to efficiently enter cells and engage their intracellular targets. The use of PEG linkers in PROTAC design presents both opportunities and challenges for cellular permeability. A multi-assay approach, combining cell-free and cell-based methods, is crucial for a comprehensive understanding of a PROTAC's ability to cross the cell membrane. The protocols and information provided herein serve as a guide for researchers to effectively evaluate the cellular uptake of their PROTAC candidates, ultimately aiding in the design and selection of more effective protein-degrading therapeutics.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Protein Degradation Using Western Blot Analysis for a Benzyl-PEG8-Ots PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the cell's natural disposal machinery, the 26S proteasome.[]
This application note provides a comprehensive protocol for assessing the efficacy of a PROTAC containing a Benzyl-PEG8-Ots linker. Western blotting is a fundamental technique used to quantify the reduction in target protein levels following PROTAC treatment, thereby measuring the degree of degradation.
Principle of the Assay
The core principle involves treating cells with the this compound PROTAC to induce degradation of a specific POI. The total protein is then extracted from the cells, separated by size via SDS-PAGE, and transferred to a membrane. Using a primary antibody specific to the POI, the protein's abundance is detected and visualized. The intensity of the resulting band is proportional to the amount of protein present. By comparing the band intensity in PROTAC-treated samples to untreated or vehicle-treated controls, the percentage of protein degradation can be accurately quantified. A loading control protein (e.g., GAPDH, β-Actin) is used to ensure equal protein loading across all lanes.
Visualized Pathways and Workflows
PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which a PROTAC induces targeted protein degradation. The PROTAC molecule forms a ternary complex, bringing the target protein and an E3 ligase into close proximity. This triggers the transfer of ubiquitin (Ub) to the target, leading to its recognition and degradation by the proteasome. The PROTAC is then released to repeat the cycle.
Caption: PROTAC-mediated protein degradation pathway.
Western Blot Experimental Workflow
The following workflow outlines the key experimental stages for quantifying PROTAC-induced protein degradation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo applications of Benzyl-PEG8-Ots based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker is a critical element, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the PROTAC molecule.[2][4]
This document provides detailed application notes and protocols for the in vitro and in vivo use of PROTACs synthesized with the Benzyl-PEG8-Ots linker. This compound is a polyethylene glycol (PEG)-based linker that offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC. The protocols and data presented herein are based on a representative, hypothetical PROTAC, herein referred to as PROTAC-B8-T , designed to target a hypothetical protein of interest (POI-T) for degradation via recruitment of the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action
PROTAC-B8-T operates by inducing the formation of a ternary complex between POI-T and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of POI-T. The resulting polyubiquitinated POI-T is then recognized and degraded by the 26S proteasome.
In Vitro Applications
Quantitative Data Summary
The following table summarizes the key in vitro parameters for our hypothetical PROTAC-B8-T.
| Parameter | Cell Line | Value | Description |
| DC50 | Cancer Cell Line A | 50 nM | Concentration of PROTAC-B8-T required to degrade 50% of POI-T after 24 hours. |
| Dmax | Cancer Cell Line A | >95% | Maximum degradation of POI-T achieved with PROTAC-B8-T. |
| IC50 (Proliferation) | Cancer Cell Line A | 100 nM | Concentration of PROTAC-B8-T that inhibits cell proliferation by 50%. |
| Binding Affinity (POI-T) | N/A | Kd = 200 nM | Dissociation constant for the binding of PROTAC-B8-T to POI-T. |
| Binding Affinity (VHL) | N/A | Kd = 500 nM | Dissociation constant for the binding of PROTAC-B8-T to VHL. |
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is for quantifying the degradation of POI-T in cells treated with PROTAC-B8-T.
-
Materials:
-
Cancer Cell Line A
-
PROTAC-B8-T
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against POI-T
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed Cancer Cell Line A in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of PROTAC-B8-T (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify band intensities to determine the extent of POI-T degradation relative to the loading control.
-
2. Cell Viability Assay
This protocol assesses the effect of PROTAC-B8-T-mediated protein degradation on cell proliferation.
-
Materials:
-
Cancer Cell Line A
-
PROTAC-B8-T
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed Cancer Cell Line A in 96-well plates.
-
Treat cells with a serial dilution of PROTAC-B8-T or DMSO for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
In Vivo Applications
Quantitative Data Summary
The following table summarizes key in vivo parameters for PROTAC-B8-T in a mouse xenograft model of Cancer Cell Line A.
| Parameter | Model | Value | Description |
| Tumor Growth Inhibition (TGI) | Mouse Xenograft | 75% | Percentage of tumor growth inhibition at a dose of 50 mg/kg, administered daily. |
| POI-T Degradation in Tumor | Mouse Xenograft | >80% | Percentage of POI-T degradation in tumor tissue after 7 days of treatment. |
| Maximum Tolerated Dose (MTD) | Mice | >100 mg/kg | The highest dose of PROTAC-B8-T that does not cause unacceptable toxicity. |
Experimental Protocol
1. Mouse Xenograft Model
This protocol describes the evaluation of PROTAC-B8-T's anti-tumor efficacy in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer Cell Line A
-
PROTAC-B8-T
-
Vehicle solution
-
Calipers
-
Animal balance
-
-
Procedure:
-
Subcutaneously implant Cancer Cell Line A cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle and PROTAC-B8-T).
-
Administer PROTAC-B8-T or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for POI-T degradation).
-
Calculate TGI based on the differences in tumor volume between the treated and vehicle groups.
-
Experimental Workflows
Signaling Pathways
The degradation of POI-T by PROTAC-B8-T can impact downstream signaling pathways that are regulated by POI-T. For instance, if POI-T is a kinase involved in a proliferation pathway, its degradation would lead to the inhibition of that pathway.
Disclaimer: The data and protocols provided in this document are for a hypothetical PROTAC molecule, PROTAC-B8-T, and are intended for illustrative and educational purposes only. Researchers should optimize these protocols for their specific protein of interest, cell lines, and experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. PROTAC-Linker Conjugates for PAC_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03555K [pubs.rsc.org]
Designing a PROTAC Library with Varying PEG Linker Lengths: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The length and composition of this linker are paramount for the efficacy of the PROTAC, as they dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] This application note provides a comprehensive guide for the design and synthesis of a PROTAC library with varying polyethylene glycol (PEG) linker lengths. Detailed protocols for solid-phase synthesis, target protein degradation analysis via Western blot, and cell viability assessment using an MTT assay are provided to facilitate the rapid development and evaluation of novel PROTACs.
Introduction
PROTACs are heterobifunctional molecules that function by bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the physical removal of the target protein from the cell.[3]
The linker connecting the two ligands of a PROTAC is not merely a spacer but plays a crucial role in determining the molecule's overall activity. Among the various types of linkers, polyethylene glycol (PEG) chains are frequently employed due to their ability to enhance solubility and provide flexibility, which is often crucial for the formation of a stable and productive ternary complex. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating the synthesis and evaluation of a library of PROTACs with varying linker lengths to identify the most potent degrader.
This document outlines a systematic approach to generate and test a PROTAC library with PEG linkers of different lengths. It provides detailed experimental protocols for researchers in drug discovery and chemical biology.
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action
PROTACs operate by coopting the cell's natural protein disposal machinery. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Design Workflow
The development of an effective PROTAC involves a systematic process of design, synthesis, and biological evaluation. The following workflow outlines the key steps for creating and testing a PROTAC library with varying PEG linker lengths.
Caption: General workflow for PROTAC library development.
Experimental Protocols
Solid-Phase Synthesis of a PROTAC Library with Varying PEG Linker Lengths
Solid-phase synthesis provides an efficient method for generating a library of PROTACs by simplifying purification steps. This protocol describes the synthesis of a PROTAC library using a pomalidomide-functionalized resin, followed by the attachment of PEG linkers of varying lengths and coupling of the target protein ligand.
Materials:
-
Pomalidomide-functionalized resin
-
t-Boc-N-amido-PEGn-Br (n = 2, 4, 6, 8, 10)
-
Target of Interest (POI) Ligand with a suitable functional group for coupling
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Standard solid-phase synthesis vessel
-
Orbital shaker
Protocol:
-
Resin Swelling and Preparation:
-
Swell the pomalidomide-functionalized resin in DMF in a solid-phase synthesis vessel for 1 hour at room temperature.
-
If the immobilized ligand is Fmoc-protected, treat the resin with a 20% piperidine solution in DMF to remove the protecting group.
-
-
Linker Attachment:
-
To the resin, add a solution of t-Boc-N-amido-PEGn-Br (2 equivalents) and DIPEA (4 equivalents) in DMF. Use a separate reaction vessel for each linker length.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum.
-
-
POI Ligand Coupling:
-
Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.
-
Neutralize the resin by washing with DCM (3 times) followed by a 10% DIPEA solution in DCM (3 times). Wash again with DCM (3 times).
-
Couple the POI ligand (with a carboxylic acid functional group) to the deprotected linker using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Alternatively, if the POI ligand has an alkyne or azide group, perform a click chemistry reaction.
-
-
Cleavage and Purification:
-
Cleave the synthesized PROTACs from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purify the crude PROTACs by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified PROTACs by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Target Protein Degradation Assay via Western Blot
Western blotting is a standard technique to quantify the levels of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC library stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
Treat the cells with serial dilutions of each PROTAC from the library for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved).
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of the synthesized PROTACs.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
PROTAC library stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of each PROTAC from the library in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the PROTACs. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the samples.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
-
Data Presentation
The quantitative data generated from the experimental protocols should be summarized in clear and concise tables for easy comparison of the PROTACs within the library.
Table 1: Target Protein Degradation by PROTAC Library with Varying PEG Linker Lengths
| PROTAC ID | Linker (n PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 2 | 550 | 65 |
| PROTAC-2 | 4 | 120 | 85 |
| PROTAC-3 | 6 | 50 | 95 |
| PROTAC-4 | 8 | 85 | 90 |
| PROTAC-5 | 10 | 200 | 75 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Cell Viability of PROTAC Library with Varying PEG Linker Lengths
| PROTAC ID | Linker (n PEG units) | IC50 (nM) |
| PROTAC-1 | 2 | >10000 |
| PROTAC-2 | 4 | 5800 |
| PROTAC-3 | 6 | 2500 |
| PROTAC-4 | 8 | 4200 |
| PROTAC-5 | 10 | 8900 |
IC50: Concentration for 50% inhibition of cell viability.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low PROTAC Yield during Synthesis | Incomplete coupling reactions. | Use excess reagents; extend reaction times; ensure anhydrous conditions. |
| Poor cleavage from resin. | Use a fresh cleavage cocktail; ensure complete resin dryness before cleavage. | |
| No or Weak Target Degradation | Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties. |
| Ineffective ternary complex formation. | The linker length may be suboptimal. Test a wider range of linker lengths. | |
| Incorrect antibody for Western blot. | Validate the primary antibody using a positive control. | |
| High Background in Western Blot | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Secondary antibody is non-specific. | Use a secondary antibody specific to the primary antibody's host species. | |
| Inconsistent Results in MTT Assay | Uneven cell seeding. | Ensure a single-cell suspension before seeding; mix gently. |
| Contamination. | Use sterile techniques and check for contamination before the experiment. | |
| Incomplete formazan solubilization. | Ensure complete mixing after adding the solubilization solution. |
Conclusion
The systematic design and evaluation of a PROTAC library with varying PEG linker lengths is a crucial step in the development of potent and selective protein degraders. This application note provides a comprehensive set of protocols for the solid-phase synthesis of such a library, along with detailed methods for assessing their biological activity in terms of target protein degradation and cell viability. By following these guidelines, researchers can efficiently identify lead PROTAC candidates for further optimization and development as novel therapeutics.
References
Troubleshooting & Optimization
Troubleshooting low yield in Benzyl-PEG8-Ots conjugation reactions
Welcome to the technical support center for Benzyl-PEG8-Ots conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a PEG-based linker molecule. It contains a benzyl protecting group, an eight-unit polyethylene glycol (PEG) spacer, and a tosylate (Ots) functional group. The tosylate is an excellent leaving group, making this reagent highly suitable for nucleophilic substitution reactions to conjugate the Benzyl-PEG8 moiety to various molecules, such as proteins, peptides, or small molecule drugs. These linkers are often used in the development of PROTACs (Proteolysis Targeting Chimeras) and for improving the pharmacokinetic properties of therapeutic molecules.
Q2: What types of nucleophiles can be conjugated to this compound?
The tosylate group of this compound is reactive towards a variety of nucleophiles. The most common types of nucleophiles used in conjugation reactions include:
-
Primary and secondary amines: Found on the N-terminus of proteins and the side chains of lysine residues.
-
Thiols (sulfhydryls): Found on the side chains of cysteine residues.
-
Hydroxyls (alcohols): Found on the side chains of serine, threonine, and tyrosine residues, though they are generally less nucleophilic than amines or thiols and may require stronger reaction conditions.
Q3: My conjugation reaction with this compound is showing a very low yield. What are the common causes?
Low yields in this compound conjugation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended, starting with the most common culprits:
-
Suboptimal Reaction Conditions: Incorrect solvent, base, temperature, or reaction time can significantly impact the reaction efficiency.
-
Reagent Quality and Stability: Degradation of the this compound reagent or the nucleophile due to improper storage or handling.
-
Competing Side Reactions: The presence of side reactions, such as elimination or hydrolysis, can consume the starting materials and reduce the yield of the desired conjugate.
-
Issues with the Nucleophile: The target nucleophile may be sterically hindered, or its reactivity may be suppressed by the reaction conditions (e.g., protonation at low pH).
-
Inefficient Purification: Loss of the product during the purification process.
Troubleshooting Guide for Low Yield
Problem 1: Incomplete or Slow Reaction
Possible Cause:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Low Reagent Concentration: The concentration of one or both reactants may be too low.
-
Poor Nucleophile Reactivity: The nucleophile may be weak or sterically hindered.
-
Inappropriate Solvent: The solvent may not be optimal for the desired SN2 reaction.
Solutions:
-
Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product over time.
-
Optimize Reaction Time and Temperature: Increase the reaction time or modestly increase the temperature. Be cautious, as higher temperatures can also promote side reactions.
-
Increase Reagent Concentration: Increase the concentration of the limiting reagent.
-
Solvent Selection: Use a polar apathetic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) to favor an SN2 reaction mechanism.
-
Choice of Base: For amine and thiol conjugations, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the p-toluenesulfonic acid byproduct. The choice and amount of base can be critical.
Problem 2: Presence of Multiple Products or Impurities
Possible Cause:
-
Side Reactions: Elimination reactions can compete with nucleophilic substitution, especially with secondary tosylates or at elevated temperatures.
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the tosylate group, converting it back to an alcohol.
-
Over-alkylation of Amines: Primary amines can potentially react twice, leading to the formation of tertiary amines.
Solutions:
-
Control Reaction Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to minimize elimination reactions.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis. Store this compound in a desiccator.
-
Control Stoichiometry: To avoid over-alkylation of amines, consider using a slight excess of the amine-containing molecule relative to the this compound.
Problem 3: Difficulty in Purifying the Final Conjugate
Possible Cause:
-
Similar Physicochemical Properties: The desired product and unreacted starting materials or byproducts may have similar properties, making separation challenging.
-
PEG-related Challenges: The PEG chain can lead to broad peaks in chromatography and make handling difficult.
Solutions:
-
Chromatography Techniques:
-
Size-Exclusion Chromatography (SEC): Effective for separating PEGylated molecules from smaller unreacted reagents.
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate the more hydrophobic PEGylated product from the starting materials.
-
Ion-Exchange Chromatography (IEX): Useful if the charge of the target molecule is significantly altered upon conjugation.
-
-
Dialysis: For large biomolecules like proteins, dialysis is an effective method to remove unreacted this compound and other small molecules.
Quantitative Data Summary
The following tables provide a general overview of how different reaction parameters can influence the yield of this compound conjugation reactions. Optimal conditions should be determined empirically for each specific application.
Table 1: Effect of Solvent on Reaction Yield
| Solvent Type | Examples | Expected Impact on SN2 Reaction with this compound |
| Polar Aprotic | DMF, DMSO, ACN | High Yield: Solvates the cation, leaving the nucleophile more reactive. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate Yield: Solvates the nucleophile, reducing its reactivity. Increased risk of solvolysis. |
| Non-polar | Toluene, Hexane | Very Low Yield: Poor solubility of reactants and stabilization of the transition state. |
Table 2: Effect of Base on Reaction with Amines and Thiols
| Base | pKa | Common Use and Expected Impact |
| Triethylamine (TEA) | ~10.8 | Commonly used, generally provides good yields. Can sometimes lead to elimination side reactions. |
| Diisopropylethylamine (DIPEA) | ~10.7 | A bulkier, non-nucleophilic base. Often preferred to minimize side reactions. |
| Pyridine | ~5.2 | A weaker base, may result in slower reaction rates. |
| Potassium Carbonate (K₂CO₃) | (in water) ~10.3 | A solid base, often used in polar apathetic solvents. Can be effective. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
-
Dissolution of Reactants:
-
Dissolve the amine-containing substrate in a dry, polar apathetic solvent (e.g., DMF or DMSO).
-
In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in the same solvent.
-
-
Addition of Base:
-
Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents), to the solution of the amine-containing substrate.
-
-
Conjugation Reaction:
-
Slowly add the this compound solution to the amine solution under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by an appropriate method such as silica gel chromatography, preparative HPLC, or for proteins, size-exclusion chromatography or dialysis.
-
Protocol 2: General Procedure for Conjugation of this compound to a Thiol
-
Dissolution of Reactants:
-
Dissolve the thiol-containing substrate in a degassed, dry, polar apathetic solvent (e.g., DMF or DMSO).
-
In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in the same solvent.
-
-
Addition of Base:
-
Add a non-nucleophilic organic base, such as TEA or DIPEA (1.1 equivalents), to the solution of the thiol-containing substrate to deprotonate the thiol to the more nucleophilic thiolate.
-
-
Conjugation Reaction:
-
Slowly add the this compound solution to the thiol solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Purify the conjugate using appropriate chromatographic techniques as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound conjugation.
Caption: General reaction scheme for this compound conjugation with an amine.
Technical Support Center: Optimizing PROTAC Linker Length with PEG8
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in the optimization of Proteolysis Targeting Chimera (PROTAC) linkers, with a specific focus on PEG8 and related polyethylene glycol (PEG) structures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the optimization of PEG-based PROTACs.
Q1: My PROTAC with a PEG8 linker shows low or no degradation of the target protein. What are the potential causes and solutions?
A1: Low degradation efficacy is a common challenge. The issue often stems from a suboptimal ternary complex formation between your target protein, the PROTAC, and the E3 ligase.[1][]
-
Possible Causes:
-
Suboptimal Linker Length: While PEG8 is a common starting point, it may not be the ideal length for your specific target and E3 ligase pair. A linker that is too short can cause steric hindrance, while one that is too long can lead to unproductive binding due to high flexibility and an entropic penalty.[3][4][]
-
Poor Ternary Complex Stability: The geometry facilitated by the PEG8 linker may not promote stable and productive protein-protein interactions between the target and the E3 ligase.
-
Low Cell Permeability: Despite the hydrophilicity of PEG linkers, the overall molecule might have poor membrane permeability, leading to insufficient intracellular concentrations.
-
Cellular Efflux: The PROTAC could be actively removed from the cell by efflux pumps.
-
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most direct approach is to empirically test various linker lengths. Synthesize a focused library of PROTACs with different PEG lengths (e.g., PEG4, PEG6, PEG8, PEG10, PEG12).
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.
-
Evaluate Cell Permeability: Conduct cellular uptake assays to confirm that the PROTAC is reaching its intracellular target.
-
Modify Linker Composition: If length optimization fails, consider introducing more rigid elements (e.g., piperazine, alkynes) into the linker to reduce conformational flexibility and potentially stabilize the ternary complex.
-
Q2: I'm observing a "hook effect" with my PEG8-based PROTAC. How do I confirm and mitigate this?
A2: The hook effect is characterized by a bell-shaped dose-response curve, where the degradation efficiency decreases at higher PROTAC concentrations. This occurs when high concentrations of the PROTAC saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) at the expense of the productive ternary complex.
-
Confirmation:
-
The primary confirmation is a dose-response Western blot showing decreased degradation at the highest concentrations tested.
-
Biophysical assays that measure ternary complex formation will also show a bell-shaped curve when plotting signal against PROTAC concentration.
-
-
Mitigation Strategies:
-
Work at Optimal Concentrations: The most straightforward solution is to use the PROTAC at concentrations at or near its optimal degradation concentration (the peak of the curve).
-
Enhance Ternary Complex Cooperativity: A key strategy is to re-engineer the linker or the ligands to enhance positive cooperativity—where the binding of the PROTAC to one protein increases its affinity for the second protein. This stabilizes the ternary complex even at higher concentrations.
-
Linker Rigidity: Introducing more rigid linker motifs can sometimes improve cooperativity and reduce the hook effect by pre-organizing the molecule for ternary complex formation.
-
Q3: What are the primary challenges when synthesizing a library of PROTACs with different PEG linker lengths?
A3: Synthesizing a PROTAC library with varying linker lengths presents several common hurdles.
-
Availability of Linkers: Sourcing monodisperse, bifunctional PEG linkers of various specific lengths can be challenging, though many are now commercially available.
-
Reaction Yields: Coupling reactions, such as alkylation or amidation, to attach the linker to the warhead and E3 ligase ligand can have variable yields, especially if steric hindrance is a factor.
-
Purification: The hydrophilic nature of PEG linkers can sometimes complicate purification by standard reverse-phase chromatography.
-
Protecting Group Strategy: For complex syntheses, managing orthogonal protecting groups on the linker and ligands is crucial to avoid unwanted side reactions.
Quantitative Data on Linker Optimization
The optimal linker length is empirically determined for each PROTAC system. The following table provides a representative example of how degradation efficiency, measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation), can vary with PEG linker length for a hypothetical target protein.
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG4 | 15 | 150 | 75 |
| PROTAC-B | PEG6 | 21 | 55 | 88 |
| PROTAC-C | PEG8 | 27 | 15 | 95 |
| PROTAC-D | PEG10 | 33 | 80 | 85 |
| PROTAC-E | PEG12 | 39 | 250 | 60 |
Data are representative and illustrate a common trend where an optimal linker length (in this case, PEG8) provides the best degradation potency and efficacy.
Visualized Workflows and Pathways
Detailed Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify target protein levels in cells following PROTAC treatment to determine DC50 and Dmax values.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip or cut the membrane and re-probe with the loading control primary antibody.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.
-
Protocol 2: Ternary Complex Formation Assay via Co-Immunoprecipitation (Co-IP)
This protocol provides a method to qualitatively assess the formation of the Target-PROTAC-E3 ligase complex within cells.
Materials:
-
Transfected cells expressing tagged proteins (e.g., HA-tagged target and FLAG-tagged E3 ligase)
-
PROTAC compound and vehicle control
-
Ice-cold PBS and non-denaturing lysis buffer
-
Anti-FLAG affinity gel (e.g., agarose beads)
-
Primary antibodies against the HA-tag and FLAG-tag
-
Western blot materials (as listed above)
Methodology:
-
Cell Culture and Treatment:
-
Co-transfect cells with plasmids expressing the tagged target protein and E3 ligase.
-
Treat the cells with the PROTAC at its optimal degradation concentration and a higher concentration (to check for the hook effect). Include a vehicle control.
-
-
Cell Lysis:
-
Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation as described in the Western blot protocol.
-
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate with anti-FLAG affinity gel for 2-4 hours or overnight at 4°C with gentle rotation to pull down the E3 ligase.
-
Save a small aliquot of the lysate as an "input" control.
-
Wash the beads three to five times with lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the input and the eluted immunoprecipitated samples by Western blotting.
-
Probe one blot with an anti-FLAG antibody (to confirm E3 ligase pulldown) and another with an anti-HA antibody (to detect co-immunoprecipitated target protein).
-
-
Interpretation:
-
A band for the HA-tagged target protein in the PROTAC-treated lane (but not in the vehicle control lane) of the eluted samples indicates the formation of the ternary complex.
-
References
Technical Support Center: Optimizing Benzyl-PEG8-Ots Mediated Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of protein degradation mediated by PROTACs utilizing a Benzyl-PEG8-Ots linker.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
A this compound is a type of linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The linker is a critical component that influences the PROTAC's overall efficacy.[2][3] Its length, flexibility, and composition determine the ability of the PROTAC to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[2][3] The PEG8 component of the linker, a polyethylene glycol chain with eight repeating units, imparts hydrophilicity which can improve the solubility and cell permeability of the PROTAC molecule.
Q2: What are the key parameters to measure the efficiency of a PROTAC?
The efficiency of a PROTAC is primarily quantified by two parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies greater efficacy.
These values are typically determined by generating a dose-response curve from data obtained through methods like Western Blotting.
Q3: Can the this compound linker be suboptimal for my target?
Yes, the optimal linker length and composition are highly dependent on the specific target protein and the recruited E3 ligase. While a PEG8 linker might be effective for some targets, it may not be for others. If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, if it's too long, it might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. Therefore, it is often necessary to empirically test a range of linker lengths to find the optimal one for a new PROTAC system.
Q4: What is the "hook effect" and how does the linker contribute to it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at higher concentrations of the PROTAC. This occurs because at very high concentrations, the PROTAC can saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC:target protein or PROTAC:E3 ligase) instead of the productive ternary complex required for degradation. While the linker's direct contribution to the hook effect is complex, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate this effect. Anecdotally, if a PROTAC with a PEG6 linker shows a significant hook effect, a longer linker like PEG8 might be used to rescue the degradation profile.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound containing PROTACs.
| Problem | Possible Causes | Recommended Solutions & Experiments |
| No or low degradation of the target protein. | 1. Suboptimal Linker Length: The PEG8 linker may not be the ideal length for your specific target and E3 ligase combination. 2. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells to reach its intracellular target. 3. Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and the E3 ligase. | 1. Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG10). 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay. 3. Evaluate ternary complex formation and stability using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| High DC50 value (low potency). | 1. Weak Ternary Complex Formation: The interactions within the ternary complex may be weak, leading to inefficient ubiquitination. 2. Suboptimal Linker Conformation: The flexibility of the PEG8 linker might not be ideal for presenting the target to the E3 ligase. | 1. Use SPR or ITC to measure the binding affinities and cooperativity of the ternary complex. 2. Consider synthesizing PROTACs with more rigid linkers (e.g., incorporating alkyl chains or cyclic structures) to compare against the flexible PEG8 linker. |
| Low Dmax value (incomplete degradation). | 1. "Hook Effect": At higher concentrations, the formation of non-productive binary complexes may be limiting the maximum degradation. 2. Target Protein Synthesis Rate: The rate of new protein synthesis may be counteracting the degradation. | 1. Perform a dose-response experiment over a wide range of concentrations to identify a potential hook effect. 2. Conduct a time-course experiment to monitor protein levels over time. Consider co-treatment with a protein synthesis inhibitor like cycloheximide to assess the degradation rate without the influence of new synthesis. |
| Off-target protein degradation. | 1. Promiscuous Binding of Ligands: The warhead or E3 ligase ligand may have affinity for other proteins. 2. Linker-Induced Off-Target Interactions: The linker itself could contribute to unintended protein-protein interactions. | 1. Perform proteome-wide analysis (e.g., using mass spectrometry) to identify off-target proteins. 2. Synthesize and test control compounds, such as the individual warhead and E3 ligase ligands, to assess their independent effects. 3. Compare the off-target profile of your PEG8-containing PROTAC with variants having different linker compositions (e.g., alkyl linkers). |
Section 3: Quantitative Data on PROTAC Performance with PEG Linkers
The optimal linker length is target-dependent. The following tables provide a comparative look at how PEG linker length can influence the degradation efficiency of PROTACs for two common targets, BRD4 and BTK. While specific data for this compound is not always available, these tables illustrate the importance of linker optimization.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | CRBN | Optimized PEG | < 1 | > 90 | |
| MZ1 | BRD4 (BD2) | VHL | PEG3 | 25 - 920 | - | |
| CRBN PROTAC | BRD4 | CRBN | 0 PEG units | < 0.5 µM | - | |
| CRBN PROTAC | BRD4 | CRBN | 1-2 PEG units | > 5 µM | - | |
| CRBN PROTAC | BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | - |
Table 2: Impact of PEG Linker Length on BTK Degradation
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader | BTK | CRBN | < 4 PEG units | Less Potent | - | |
| BTK Degrader | BTK | CRBN | ≥ 4 PEG units | More Potent | - | |
| RC-1 | BTK | CRBN | PEG6 | - | Prominent Degradation | |
| DBt-5 | BTK | DCAF1 | PEG12 | 55 | > 80 | |
| PTD10 | BTK | CRBN | Optimized Linker | 0.5 | - |
Section 4: Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to quantify target protein levels in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes how to use SPR to measure the kinetics and affinity of PROTAC-induced ternary complex formation.
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Separately, inject a series of concentrations of the soluble protein partner over the immobilized protein to confirm no direct interaction in the absence of the PROTAC.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, near-saturating concentration of the soluble protein partner and varying concentrations of the PROTAC over the immobilized protein surface.
-
The increase in response units (RU) compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions. The cooperativity (α) of the ternary complex can be calculated by comparing the binding affinities.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol details the use of ITC to measure the thermodynamic properties of PROTAC-induced ternary complex formation.
Procedure:
-
Sample Preparation:
-
Prepare purified solutions of the target protein, E3 ligase, and PROTAC in the same, well-matched buffer to minimize heats of dilution. Degas all solutions.
-
Typically, the protein with the lower concentration is placed in the sample cell, and the ligand (PROTAC or PROTAC pre-incubated with the other protein) is in the injection syringe at a 10-20 fold higher concentration.
-
-
Experiment Setup:
-
Load the sample cell with one of the proteins (e.g., the E3 ligase).
-
Load the injection syringe with the PROTAC.
-
-
Titration: Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat change.
-
Ternary Complex Measurement:
-
To measure the ternary complex, the sample cell can contain one protein (e.g., E3 ligase), and the syringe can contain the PROTAC pre-incubated with the second protein (target protein).
-
-
Data Analysis:
-
Integrate the heat-change peaks from each injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Section 5: Visual Guides
PROTAC Mechanism of Action
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Western Blot Experimental Workflow
Caption: A workflow diagram for a Western Blot experiment to assess PROTAC efficacy.
Troubleshooting Logic for Low Degradation
References
Addressing common issues in PROTAC synthesis using PEG linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene glycol (PEG) linkers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and experimental evaluation.
FAQs: Synthesis and Purification
Q1: My PROTAC with a PEG linker has very poor aqueous solubility. What are the primary causes and how can I improve it?
A1: Poor solubility is a common challenge for PROTACs, which are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space.[1] While PEG linkers are specifically incorporated to enhance hydrophilicity and solubility[][3][4], their effect can be counteracted by highly hydrophobic warhead and E3 ligase ligands.[1]
Troubleshooting Steps:
-
Quantify Solubility: First, accurately measure the solubility of your PROTAC in the relevant buffers (e.g., PBS, cell culture media) to establish a baseline.
-
Optimize Buffer Conditions: Minor adjustments to the pH or ionic strength can sometimes improve solubility, particularly if your PROTAC contains ionizable groups.
-
Use Co-solvents: If compatible with your downstream assays, adding a small percentage (e.g., 1-5%) of a co-solvent like ethanol or PEG 400 to the final buffer can help.
-
Re-evaluate Linker Length: Excessively long PEG chains can sometimes increase the polar surface area to a degree that reduces cell permeability, which might be misinterpreted as a solubility issue in cell-based assays.
-
Consider Formulation Strategies: For in vivo studies, advanced formulation techniques such as creating amorphous solid dispersions (ASDs) or using lipid-based formulations can significantly enhance solubility.
Q2: I'm facing difficulties in purifying my PEGylated PROTAC. What are the recommended purification techniques?
A2: The purification of PEGylated molecules can be challenging due to the properties of the PEG chain. Standard chromatographic techniques are most commonly used, but may require optimization.
Recommended Purification Methods:
-
Flash Column Chromatography: This is a standard method for purifying organic molecules and is often the first step after synthesis.
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC is effective for separating PROTACs from unreacted starting materials and impurities. It separates molecules based on hydrophobicity.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the molecule, SEC is very effective at separating the final PROTAC from smaller unreacted components.
-
Ion Exchange Chromatography (IEX): If the PROTAC has charged moieties, IEX can be a powerful purification tool. The PEG linker can shield surface charges, altering the elution profile compared to the un-PEGylated precursors, which can be exploited for separation.
FAQs: Characterization and Performance
Q3: I am observing a "hook effect" in my degradation assays. What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon frequently observed in PROTAC dose-response experiments where the degradation efficiency decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary (PROTAC:Target, PROTAC:E3 Ligase) complexes rather than the productive ternary (Target:PROTAC:E3 Ligase) complex required for degradation.
Mitigation Strategies:
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Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for maximal degradation and to clearly define the bell-shaped curve characteristic of the hook effect.
-
Optimize PROTAC Concentration: For subsequent experiments, use the optimal concentration identified from the full dose-response curve to ensure you are observing maximal degradation.
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Enhance Ternary Complex Cooperativity: A more advanced strategy involves redesigning the PROTAC to promote positive cooperativity, where the binding of the first protein partner increases the binding affinity for the second. This favors ternary complex formation even at higher concentrations.
Q4: How do I determine the optimal PEG linker length for my PROTAC?
A4: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The linker's role is not just as a spacer; it is critical for enabling the formation of a stable and productive ternary complex.
-
Too Short: A short linker can cause steric hindrance, preventing the target and E3 ligase from binding simultaneously.
-
Too Long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination or can lead to an unstable complex due to high flexibility.
A common strategy is to synthesize a library of PROTACs with varying PEG linker lengths (e.g., 3 to 12 ethylene glycol units) and screen them for degradation efficiency (DC50 and Dmax).
Data Hub: Comparative Analysis of PEG Linkers
Quantitative data is crucial for optimizing PROTAC design. The following tables summarize findings on how linker length and composition affect degradation performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| (Data sourced from studies on TBK1 degraders, highlighting that linkers shorter than 12 atoms were inactive, while a 21-atom linker was optimal.) |
Table 2: General Trends of Linker Properties
| Linker Property | General Impact on PROTAC Performance | Key Considerations |
| Length | Directly influences ternary complex formation and stability. | Must be empirically optimized; lengths of 5-15 atoms are common. |
| Composition (PEG) | Enhances hydrophilicity, aqueous solubility, and cell permeability. | Can improve pharmacokinetic profiles. Approximately 55-65% of reported PROTACs use PEG motifs. |
| Flexibility | Allows the PROTAC to adopt various conformations, increasing the chance of productive ternary complex formation. | High flexibility can lead to an entropic penalty upon binding. |
| Rigidity | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity. | Often more synthetically challenging to prepare. |
Experimental Protocols & Visual Guides
Protocol 1: Amide Bond Formation for PROTAC Synthesis
This protocol outlines a common method for coupling a component with a carboxylic acid to an amine-functionalized PEG linker using HATU as a coupling reagent.
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction's progress using LC-MS.
-
Once complete, dilute the mixture with ethyl acetate. Wash sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the separated organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired intermediate, Component A-PEGn-Boc.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the degradation of a target protein in cells after treatment with a PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Always include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Normalize protein amounts for all samples, mix with loading buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
Visualization of Key Concepts
// Nodes POI [label="Target Protein\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124", width=1.5]; E3 [label="E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box3d]; Ub [label="Ubiquitin\n(Ub)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PolyUb [label="Poly-ubiquitination", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation Products", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges POI -> TernaryComplex [arrowhead=none]; PROTAC -> TernaryComplex; E3 -> TernaryComplex [arrowhead=none]; TernaryComplex -> PolyUb [label="Ub Transfer"]; Ub -> TernaryComplex [style=dashed]; PolyUb -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; PolyUb -> POI [style=invis]; // for alignment } enddot Caption: The mechanism of PROTAC-induced protein degradation.
// Nodes Start [label="Low / No Degradation\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTernary [label="Is Ternary Complex\nForming?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPerm [label="Is PROTAC\nCell Permeable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckHook [label="Is the 'Hook Effect'\nPresent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Linker [label="Solution:\nOptimize Linker Length\n& Composition", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solubility [label="Solution:\nImprove Solubility\n(Formulation, Co-solvents)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Concentration [label="Solution:\nOptimize PROTAC\nConcentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckE3 [label="Is E3 Ligase\nExpressed in Cell Line?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_CellLine [label="Solution:\nChoose Appropriate\nCell Line or E3 Ligand", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTernary; CheckTernary -> CheckPerm [label="Yes"]; CheckTernary -> Sol_Linker [label="No"]; CheckPerm -> CheckHook [label="Yes"]; CheckPerm -> Sol_Solubility [label="No"]; CheckHook -> Sol_Concentration [label="Yes"]; CheckHook -> CheckE3 [label="No"]; CheckE3 -> Sol_CellLine [label="No"]; CheckE3 -> Start [label="Yes\n(Re-evaluate System)", style=dashed, arrowhead=open]; } enddot Caption: A troubleshooting workflow for low PROTAC degradation efficacy.
// Nodes Start [label="Start: Define Target\nand E3 Ligase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesize [label="Synthesize Library\nof PROTACs with\nVarying PEG Lengths\n(e.g., PEG3, PEG5, PEG7)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screen [label="Screen for Degradation\n(DC50, Dmax)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; OptimalFound [label="Optimal Length Identified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Refine [label="Refine Length\n(e.g., PEG4, PEG6)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Proceed with Lead\nCandidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Broaden [label="Broaden Search:\nConsider Different\nLinker Compositions\n(e.g., Alkyl, Rigid)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Synthesize; Synthesize -> Screen; Screen -> OptimalFound; OptimalFound -> Refine [label="Trend Observed"]; Refine -> Screen [style=dashed]; OptimalFound -> End [label="Yes"]; OptimalFound -> Broaden [label="No / Poor Activity"]; Broaden -> Synthesize [style=dashed]; } enddot Caption: A logical workflow for PEG linker length optimization.
References
Technical Support Center: Enhancing PROTAC Solubility with Benzyl-PEG8-Ots
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Benzyl-PEG8-Ots to improve the solubility of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a this compound linker in a PROTAC?
A this compound is a heterobifunctional linker used in the synthesis of PROTACs. It consists of three key components:
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Benzyl Group: A protecting group for the terminal alcohol of the PEG chain.
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PEG8: A polyethylene glycol chain with eight repeating ethylene glycol units. The PEG chain is hydrophilic and is primarily responsible for improving the aqueous solubility of the final PROTAC molecule.[1][2]
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Tosyl (Ots) Group: A good leaving group that facilitates the nucleophilic substitution reaction with an amine or hydroxyl group on either the warhead or the E3 ligase ligand, enabling the covalent attachment of the linker.
Q2: How does the PEG8 chain in the linker enhance PROTAC solubility?
Polyethylene glycol (PEG) chains are known to be hydrophilic and can increase the water solubility of molecules to which they are attached.[3] In the context of PROTACs, which are often large and lipophilic molecules with poor aqueous solubility, the incorporation of a PEG linker can:
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Increase the overall polarity of the PROTAC molecule.[2]
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Disrupt crystal lattice formation, which can improve solubility.
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Form hydrogen bonds with water molecules, enhancing its compatibility with aqueous environments.[1]
Q3: Are there potential downsides to using a PEG linker like this compound?
While beneficial for solubility, PEG linkers can also influence other properties of the PROTAC. Longer or more flexible linkers might lead to a higher entropic penalty upon binding to the target protein and E3 ligase, potentially affecting the stability of the ternary complex. Additionally, PEG linkers can sometimes decrease cell permeability, although this is a complex relationship that depends on the overall physicochemical properties of the PROTAC.
Q4: Can the length of the PEG chain be optimized?
Yes, the length of the PEG linker is a critical parameter that often requires optimization. While a longer PEG chain may further increase solubility, it can also impact the efficacy of the PROTAC by altering the distance and orientation between the warhead and the E3 ligase ligand. This can affect the formation of a productive ternary complex required for protein degradation. It is common to synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12) to identify the optimal length for both solubility and degradation activity.
Troubleshooting Guides
Problem 1: Low Yield During PROTAC Synthesis with this compound
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Possible Cause 1: Incomplete Reaction: The nucleophilic substitution reaction may not have gone to completion.
-
Troubleshooting Steps:
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Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the tosylate group.
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Base: Use a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize the generated acid without competing with the nucleophile.
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Temperature: The reaction may require heating. Optimize the reaction temperature (e.g., 60-80 °C).
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Reaction Time: Monitor the reaction progress using an appropriate analytical technique like LC-MS to determine the optimal reaction time.
-
-
-
Possible Cause 2: Degradation of this compound: The linker may be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Base Strength: Avoid using strong, nucleophilic bases that could degrade the linker.
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Temperature: Avoid excessively high temperatures that could lead to decomposition.
-
-
Problem 2: Poor Solubility of the Final PROTAC Despite Incorporation of the PEG8 Linker
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Possible Cause 1: Insufficient Impact of the PEG8 Chain: The overall lipophilicity of the warhead and E3 ligase ligand may be too high for a single PEG8 chain to overcome.
-
Troubleshooting Steps:
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Longer PEG Chain: Synthesize PROTACs with longer PEG linkers (e.g., PEG12, PEG24) to increase hydrophilicity.
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Modify Warhead/Ligand: If possible, introduce polar functional groups to the warhead or E3 ligase ligand to improve their intrinsic solubility.
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Formulation Strategies: Explore formulation approaches such as using co-solvents (e.g., DMSO, NMP), cyclodextrins, or preparing amorphous solid dispersions.
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-
-
Possible Cause 2: Aggregation of the PROTAC: The PROTAC may be aggregating in solution, leading to apparent low solubility.
-
Troubleshooting Steps:
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Sonication: Use an ultrasonic bath to aid in the dissolution of the PROTAC.
-
Vortexing: Vigorously vortex the sample.
-
Heating: Gently warm the solution, if the compound is stable at higher temperatures.
-
-
Data Presentation
Table 1: Illustrative Impact of PEG Linker Length on PROTAC Solubility
| PROTAC Construct | Linker Type | Calculated logP* | Aqueous Solubility (µM)** |
| PROTAC-Alkyl | C8 Alkyl | 6.2 | < 1 |
| PROTAC-PEG4 | Benzyl-PEG4 | 5.1 | 15 |
| PROTAC-PEG8 | Benzyl-PEG8 | 4.3 | 55 |
| PROTAC-PEG12 | Benzyl-PEG12 | 3.5 | 120 |
*Calculated logP (clogP) is a measure of lipophilicity; lower values suggest higher hydrophilicity. **These are representative values to illustrate the expected trend and will vary depending on the specific warhead and E3 ligase ligand.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
Objective: To covalently link a warhead (or E3 ligase ligand) containing a primary amine to an E3 ligase ligand (or warhead) using the this compound linker.
Materials:
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Amine-containing warhead/ligand
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
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Reaction vessel (e.g., round-bottom flask)
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Stir plate and stir bar
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LC-MS for reaction monitoring
-
Preparative HPLC for purification
Methodology:
-
To a clean, dry reaction vessel, add the amine-containing warhead/ligand (1.0 equivalent).
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Dissolve the starting material in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
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Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Purge the reaction vessel with nitrogen or argon gas.
-
Stir the reaction at 60 °C.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of the synthesized PROTAC in a buffered aqueous solution.
Materials:
-
PROTAC of interest
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader with absorbance or HPLC-UV capabilities
-
Centrifuge
Methodology:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM PROTAC stock solution to the PBS to achieve a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new UV-transparent 96-well plate.
-
Measure the concentration of the dissolved PROTAC using a plate reader with UV absorbance at a predetermined wavelength or by HPLC-UV analysis against a standard curve.
Visualizations
References
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in forming stable and productive ternary complexes, with a particular focus on leveraging long Polyethylene Glycol (PEG) linkers to overcome steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance occurs when the three-dimensional structures of the target protein, the E3 ligase, and the heterobifunctional molecule (e.g., a PROTAC) physically obstruct their effective interaction.[1] This can prevent the formation of a stable ternary complex, which is essential for subsequent downstream events like ubiquitination and protein degradation.[] A linker that is too short, for instance, may not be able to bridge the two proteins effectively, leading to steric clashes.[3]
Q2: How do long PEG linkers help in overcoming steric hindrance?
A2: Long PEG linkers can provide the necessary flexibility and distance to span larger gaps between the target protein and the E3 ligase, thus avoiding steric clashes.[4] Their hydrophilicity can also improve the solubility and cell permeability of the entire molecule.[5] The optimal linker length, however, is not universal and needs to be determined empirically for each specific target and E3 ligase pair, as excessively long linkers can sometimes lead to reduced efficacy due to increased flexibility and the potential for non-productive binding.
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in proximity-based assays where the signal decreases at high concentrations of the bifunctional molecule. This happens because at very high concentrations, the molecule tends to form binary complexes (either with the target protein or the E3 ligase) rather than the desired ternary complex, leading to a reduction in the proximity-dependent signal. To mitigate this, it is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for ternary complex formation.
Q4: How does the stability of the ternary complex relate to degradation efficiency?
A4: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. A more stable complex allows the E3 ligase sufficient time to transfer ubiquitin to the target protein. Key parameters to quantify this are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Q5: What is "cooperativity" in ternary complex formation?
A5: Cooperativity (α) is a measure of how the binding of one protein to the bifunctional molecule affects the binding of the second protein. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. This is often a result of favorable protein-protein interactions at the interface of the ternary complex.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low ternary complex formation detected | Steric Hindrance: The linker is too short to effectively bridge the target protein and the E3 ligase. | - Synthesize and test analogs with longer PEG linkers to increase the distance between the two proteins. - Consider different attachment points for the linker on the ligands. |
| Incorrect PROTAC Concentration: The concentration of the bifunctional molecule is too high, leading to the "hook effect," or too low for detection. | - Perform a wide dose-response curve to identify the optimal concentration for ternary complex formation. | |
| Low Protein Quality: The target protein or E3 ligase is misfolded, aggregated, or inactive. | - Verify protein integrity and activity using techniques like Dynamic Light Scattering (DLS). | |
| Poor Solubility/Permeability: The PROTAC may have poor aqueous solubility or cell permeability, preventing it from reaching its intracellular targets. | - Incorporate hydrophilic linkers like PEG to enhance solubility. - Assess cell permeability using assays like the NanoBRET™ Target Engagement assay. | |
| Inconsistent results between biochemical and cellular assays | Different Experimental Conditions: Biochemical assays with purified proteins may not fully recapitulate the complex cellular environment. | - Validate findings using a combination of in vitro (e.g., SPR, ITC) and in-cell (e.g., NanoBRET™, AlphaLISA) assays. |
| Transient Complex Formation: The ternary complex may be too transient to be detected in biochemical assays but sufficient for degradation in cells. | - Utilize sensitive cellular assays that can detect transient interactions in real-time. | |
| Low degradation efficiency (high DC50, low Dmax) despite ternary complex formation | Non-productive Ternary Complex: The geometry of the ternary complex may not be optimal for efficient ubiquitination. | - Experiment with different linker lengths and compositions to alter the relative orientation of the target and E3 ligase. |
| Low Protein Expression: The endogenous levels of the target protein or E3 ligase in the cell model may be insufficient. | - Verify the expression levels of both the target protein and the E3 ligase using Western Blotting. |
Quantitative Data on Linker Length
The optimal linker length is highly dependent on the specific protein target and E3 ligase. Below is a summary of illustrative data showing the impact of linker length on PROTAC performance.
| PROTAC System | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα Degraders | Alkyl | 12 | >1000 | <20 | |
| Alkyl | 16 | ~100 | >80 | ||
| BTK Degraders | PEG | 2 PEG units | >1000 | <10 | |
| PEG | 4 PEG units | 1-40 | >90 |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for binary and ternary complex formation.
Protocol:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface using standard amine coupling or a capture-based method.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (PROTAC-E3 ligase).
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a 1:1 binding model to determine the binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary interactions to calculate the cooperativity factor.
Protocol:
-
Sample Preparation: Ensure all proteins and the PROTAC are in the same matched dialysis buffer to minimize heats of dilution.
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
PROTAC into Target Protein: Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the target protein.
-
Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw data and fit it to a suitable binding model to determine KD, ΔH, and n for each binary interaction.
-
Analyze the ternary titration data to determine the apparent binding affinity.
-
Calculate the cooperativity factor (α).
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NanoBRET™ Assay for In-Cell Ternary Complex Formation
Objective: To detect and quantify PROTAC-induced ternary complex formation in living cells.
Protocol:
-
Cell Line and Plasmids: Co-transfect a suitable human cell line (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
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Assay Plate Preparation: Seed the transfected cells into a 96- or 384-well plate.
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HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the HaloTag-E3 ligase fusion protein.
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PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
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Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emissions.
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Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration.
Visualizations
Caption: PROTAC mechanism of action overcoming steric hindrance.
Caption: Experimental workflow for linker optimization.
Caption: Troubleshooting logic for ternary complex formation.
References
Technical Support Center: Optimizing Coupling Reactions for Benzyl-PEG8-OTs
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG8-OTs. Here, you will find detailed protocols and structured data to help you optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is showing low or no yield. What are the potential causes?
A1: Low or no yield in your coupling reaction can stem from several factors. The tosylate (OTs) group is an excellent leaving group, but the success of the substitution reaction depends on proper reaction conditions and reagent quality.[1][2][3] Key areas to investigate include:
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly affect the reaction kinetics.[4]
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Nucleophile Quality: The nucleophilicity of your coupling partner (e.g., amine, thiol) is crucial. The pKa of the nucleophile and the pH of the reaction medium play a significant role.
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Steric Hindrance: The bulky nature of the PEG chain or the substrate can sterically hinder the reactive groups, slowing down the reaction.[4]
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Reagent Degradation: this compound and some nucleophiles can be sensitive to moisture and prolonged storage. Ensure you are using fresh or properly stored reagents.
-
Side Reactions: Undesired side reactions, such as elimination or reaction with the solvent, can consume your starting materials.
Q2: What are the recommended starting conditions for coupling an amine to this compound?
A2: For coupling a primary or secondary amine to this compound, a nucleophilic substitution reaction is performed. Below are typical starting conditions that can be further optimized.
| Parameter | Recommended Condition | Notes |
| Solvent | Aprotic polar solvents like DMF, DMSO, or Acetonitrile | Ensure the solvent is anhydrous to prevent hydrolysis of the tosylate. |
| Base | A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Use 1.5 to 3 equivalents to neutralize the generated toluenesulfonic acid. |
| Temperature | Room temperature to 60 °C | Start at room temperature and gently heat if the reaction is slow. Monitor for degradation at higher temperatures. |
| Molar Ratio | 1.0 eq this compound : 1.2-1.5 eq Amine | A slight excess of the amine can help drive the reaction to completion. |
| Reaction Time | 4 - 24 hours | Monitor the reaction progress using TLC, LC-MS, or HPLC. |
Q3: How can I improve the solubility of my reactants?
A3: Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. To improve solubility:
-
Solvent Selection: Choose a solvent that is known to dissolve both your this compound and the nucleophile. Aprotic polar solvents like DMF and DMSO are often good choices.
-
Co-solvents: In some cases, a mixture of solvents can improve solubility.
-
Gentle Heating: Increasing the reaction temperature can help dissolve the reactants, but be cautious of potential degradation.
Q4: How can I monitor the progress of my reaction?
A4: Monitoring the reaction is crucial for optimization. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of reactants and confirms the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Allows for quantitative analysis of the reaction mixture.
Troubleshooting Guide
Low Reaction Yield
If you are experiencing low yields, consider the following troubleshooting steps, presented in a logical flow.
Caption: Troubleshooting flowchart for low reaction yields.
Experimental Protocols
General Protocol for Coupling an Amine to this compound
This protocol provides a starting point for the coupling of a primary or secondary amine to this compound.
-
Dissolve this compound: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add Amine and Base: Add the amine (1.2-1.5 eq) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature to 40-60 °C.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Reaction Workflow Diagram
Caption: General experimental workflow for coupling reactions.
Data Presentation
Comparison of Reaction Conditions for Coupling with Amines vs. Thiols
The following table summarizes typical reaction conditions for coupling this compound with amines and thiols. Note that optimal conditions may vary depending on the specific substrate.
| Parameter | Coupling with Amines | Coupling with Thiols |
| Nucleophile | Primary/Secondary Amine | Thiol |
| Base | TEA, DIPEA | TEA, DIPEA, or K₂CO₃ |
| Solvent | DMF, DMSO, ACN | DMF, THF, ACN |
| Temperature | 25 - 60 °C | 25 - 50 °C |
| Reaction Time | 4 - 24 h | 2 - 12 h |
| Typical Yield | 70 - 95% | 80 - 98% |
Note: Thiols are generally more nucleophilic than amines, which can lead to faster reaction times and higher yields under milder conditions.
References
Validation & Comparative
A Researcher's Guide to Validating Target Protein Degradation by a Novel PROTAC
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy and mechanism of a novel Proteolysis Targeting Chimera (PROTAC). As "Benzyl-PEG8-Ots" is a linker used in the synthesis of PROTACs, this document will use a well-studied PROTAC targeting Bromodomain-containing protein 4 (BRD4) as a representative example to illustrate the validation process.[1][2][3] The principles and protocols described herein are broadly applicable to any newly synthesized PROTAC.
PROTACs are innovative heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[4][5] They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Comparative Analysis of Protein Modulation Techniques
The validation of a new PROTAC involves comparing its performance against existing methods of protein modulation. The primary alternatives include traditional small molecule inhibitors, which only block a protein's function, and other targeted degradation technologies.
| Parameter | Novel PROTAC (e.g., BRD4-PROTAC) | Small Molecule Inhibitor (e.g., JQ1) | Alternative Degrader (e.g., Molecular Glue) | Genetic Knockdown (e.g., siRNA) |
| Mechanism of Action | Event-driven: Catalytically induces degradation of the target protein via the ubiquitin-proteasome system. | Occupancy-driven: Binds to the target protein to inhibit its function. | Induces a conformational change in the E3 ligase to recognize a new substrate for degradation. | Reduces protein levels by degrading the corresponding mRNA. |
| Efficacy (DC50/IC50) | DC50 in low nanomolar range (e.g., 10-100 nM). | IC50 in a similar nanomolar range. | Potency can vary widely depending on the target and glue. | High efficiency of knockdown, but can have off-target effects. |
| Maximal Effect (Dmax) | Typically achieves >90% degradation of the target protein. | Inhibition is limited by binding affinity and stoichiometry. | Can achieve high levels of degradation, similar to PROTACs. | Can achieve >90% knockdown of protein expression. |
| Selectivity | Can exhibit improved selectivity compared to the parent inhibitor due to the requirement of forming a stable ternary complex. | Selectivity depends on the binding profile of the inhibitor. | Selectivity is determined by the specific protein interactions induced by the glue. | Can have significant off-target effects depending on sequence homology. |
| Pharmacokinetics | Larger molecular weight can pose challenges for cell permeability and oral bioavailability. | Generally smaller molecules with more favorable drug-like properties. | Typically small molecules with good pharmacokinetic profiles. | Delivery can be a major challenge; effects are transient. |
| Resistance Mechanisms | Mutations in the target protein, E3 ligase, or components of the ubiquitin-proteasome system. | Mutations in the inhibitor binding site. | Mutations in the target protein or E3 ligase that disrupt the induced interaction. | Upregulation of target gene expression or cellular uptake mechanisms. |
Visualizing the PROTAC Mechanism and Workflow
To understand the underlying processes, diagrams illustrating the PROTAC mechanism and the experimental validation workflow are provided below.
Caption: Mechanism of Action for a PROTAC molecule.
Caption: Experimental workflow for PROTAC validation.
Detailed Experimental Protocols
Accurate validation relies on robust and reproducible experimental methods. The following protocols are fundamental for characterizing a novel PROTAC.
This protocol is used to quantify the dose-dependent degradation of a target protein. The key parameters derived are DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation).
Materials:
-
Cancer cell line expressing the target protein (e.g., MV-4-11 for BRD4)
-
Complete growth medium
-
Novel PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (against target protein and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10 µM.
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations or the vehicle control (ensure the final DMSO concentration is consistent, e.g., <0.1%).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system by detecting an increase in the ubiquitination of the target protein.
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Antibody specific for ubiquitin or polyubiquitin chains
-
Protein A/G magnetic beads for immunoprecipitation
Procedure:
-
Cell Treatment: Seed and treat cells with the PROTAC (at a concentration around its DC50) and vehicle control as described in Protocol 1. Include a co-treatment condition with a proteasome inhibitor like MG132 (typically 10 µM) for 4-6 hours before harvesting. This step is crucial to allow ubiquitinated proteins to accumulate instead of being degraded.
-
Cell Lysis: Lyse cells as described previously.
-
Immunoprecipitation (IP):
-
Normalize the total protein amount for each sample.
-
Incubate the cell lysates with a primary antibody against the target protein overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.
-
The membrane can also be probed with the anti-target protein antibody to confirm successful immunoprecipitation.
-
-
Data Analysis: Compare the intensity of the ubiquitin smear in the PROTAC-treated samples to the vehicle control. An increase in the smear indicates successful PROTAC-induced ubiquitination of the target protein.
By following this guide, researchers can systematically validate the degradation of a target protein by a novel PROTAC, generating the robust data necessary for advancing drug development projects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on Bioconjugate Efficacy: A Comparative Analysis of Benzyl-PEG8-Ots and Other PEG Variants
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the meticulous selection of each component. The linker, a seemingly simple bridge, plays a pivotal role in determining the therapeutic index of these complex molecules. Among the diverse linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool for modulating the physicochemical and pharmacological properties of bioconjugates. This guide provides a comprehensive comparison of the efficacy of Benzyl-PEG8-Ots with other PEG linker lengths, supported by experimental data and detailed protocols to inform the selection of optimal linkers for therapeutic applications.
The length of the PEG chain in a linker profoundly influences a bioconjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy and safety profile. Hydrophobic payloads, for instance, can induce aggregation and rapid clearance of ADCs from circulation. The incorporation of hydrophilic PEG linkers can mitigate these challenges, enabling higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's properties.[1] However, the choice of PEG length represents a critical balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[1][2]
Comparative Analysis of PEG Linker Lengths on Bioconjugate Performance
The following tables summarize quantitative data from studies comparing key performance metrics across different PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation
| Linker | PEG Length | HIC Retention Time (min)‡ | Aggregation (%) | Reference |
| Mal-PEG4 | 4 units | ~15 | < 5 | [3] |
| Mal-PEG8 | 8 units | ~12 | < 2 | [3] |
| Mal-PEG12 | 12 units | ~10 | < 1 | |
| Mal-PEG24 | 24 units | ~8 | < 1 |
‡Hydrophobic Interaction Chromatography (HIC) retention time is a measure of hydrophobicity; lower retention times indicate greater hydrophilicity.
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Linker | Target Cell Line | Payload | IC50 (ng/mL) | Reference |
| Non-PEGylated | HER2+ (NCI-N87) | MMAE | ~5 | |
| PEG4-based | HER2+ (NCI-N87) | MMAE | ~22.5 | |
| PEG8-based | HER2+ (General Trend) | MMAE | Slightly higher than shorter PEGs | **** |
| PEG10-based | HER2+ (NCI-N87) | MMAE | ~112.5 |
Table 3: Pharmacokinetics of ADCs with Different PEG Linker Lengths in Rodent Models
| Linker | PEG Length | Plasma Half-life (t½, hours) | Tumor Accumulation (%ID/g)† | Reference |
| Non-PEGylated | 0 units | ~20 | ~10 | |
| PEG4-based | 4 units | ~49 | ~15 | |
| PEG8-based | 8 units | ~100 | ~25 | **** |
| PEG10-based | 10 units | ~219 | ~30 | |
| PEG12-based | 12 units | >150 | >25 | |
| PEG24-based | 24 units | >200 | >30 |
†% Injected Dose per gram of tumor tissue at 24 hours post-injection.
The data consistently demonstrates that increasing PEG linker length leads to enhanced hydrophilicity, reduced aggregation, and significantly improved pharmacokinetic profiles with longer plasma half-lives and greater tumor accumulation. However, a potential trade-off exists with in vitro potency, where longer linkers can sometimes lead to a decrease in immediate cytotoxic effect, likely due to steric hindrance. The optimal PEG length is therefore a context-dependent variable that must be empirically determined for each specific antibody, payload, and target combination.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of bioconjugates. The following are representative protocols for the synthesis, conjugation, and evaluation of ADCs utilizing Benzyl-PEG-Ots linkers.
Protocol 1: Synthesis of Maleimide-Activated PEG Linker from Benzyl-PEG-Ots
This protocol describes a two-step process to convert the tosylated PEG linker into a maleimide-functionalized linker ready for antibody conjugation.
Materials:
-
Benzyl-PEGn-Ots (e.g., this compound)
-
Sodium azide (NaN3)
-
Triphenylphosphine (PPh3)
-
Maleic anhydride
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Azidation: Dissolve Benzyl-PEGn-Ots (1 eq) in anhydrous DMF. Add sodium azide (3 eq) and heat the reaction mixture to 80°C for 12 hours. After cooling, dilute with water and extract with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Benzyl-PEGn-azide.
-
Staudinger Reduction: Dissolve the Benzyl-PEGn-azide (1 eq) in a mixture of THF and water. Add triphenylphosphine (1.5 eq) and stir at room temperature for 8 hours. Concentrate the reaction mixture and purify by silica gel chromatography to obtain Benzyl-PEGn-amine.
-
Maleimide Functionalization: Dissolve Benzyl-PEGn-amine (1 eq) and maleic anhydride (1.2 eq) in anhydrous toluene. Heat to reflux for 4 hours. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting maleamic acid is then cyclized by adding acetic anhydride and sodium acetate and heating at 60°C for 2 hours. After cooling, the mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield Benzyl-PEGn-maleimide.
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the conjugation of a thiol-containing payload to a monoclonal antibody via the synthesized Maleimide-PEG-linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEGn-Payload linker
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Conjugation: Add the Maleimide-PEGn-Payload linker (dissolved in a minimal amount of DMSO) to the reduced antibody solution at a 5-fold molar excess. Gently agitate the reaction mixture at room temperature for 2 hours.
-
Purification: Purify the resulting ADC from unreacted linker and payload by size-exclusion chromatography using PBS pH 7.4 as the mobile phase.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Assess the purity and aggregation of the ADC by SEC.
Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in culture medium. Add the solutions to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Plot the percentage of cell viability versus the ADC concentration to determine the IC50 value.
Protocol 4: Pharmacokinetic (PK) Study in Rodents
This protocol is for evaluating the circulation half-life and clearance of the ADC.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
ADC solution in a sterile, biocompatible buffer
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantification: Measure the concentration of the total antibody or ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) using appropriate software.
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line (e.g., NCI-N87)
-
ADC and vehicle control solutions
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Treatment: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups. Administer the ADC and vehicle control intravenously at a specified dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or after a set time.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development and evaluation of ADCs with PEG linkers.
Caption: HER2 signaling pathway targeted by an anti-HER2 ADC.
References
The Linker's Dilemma: A Comparative Guide to Benzyl-PEG8-Ots and Alkyl Linkers in PROTAC Performance
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein binder to the E3 ligase ligand, plays a critical role in the efficacy, selectivity, and physicochemical properties of the final molecule. This guide provides an objective comparison of two common linker classes: the flexible polyethylene glycol (PEG)-based linkers, exemplified by Benzyl-PEG8-Ots, and the more traditional alkyl chains.
At a Glance: Key Differences in PROTAC Performance
| Feature | This compound Linker | Alkyl Linker | Rationale & Implications |
| Degradation Efficacy (DC50) | Often exhibits higher potency (lower DC50) | Potency is highly variable and sensitive to length | The hydrophilicity and flexibility of the PEG chain can improve solubility and facilitate the formation of a stable ternary complex.[1][2] |
| Maximum Degradation (Dmax) | Generally achieves high Dmax values | Can achieve high Dmax, but may be more prone to the "hook effect" | The optimal length and conformation of the PEG linker can lead to more efficient ubiquitination and degradation.[3] |
| Solubility | Enhanced aqueous solubility | Generally hydrophobic, can lead to poor solubility | The ether oxygens in the PEG chain increase polarity and improve solubility, which is advantageous for in vitro assays and potential in vivo applications.[4] |
| Cell Permeability | Can be lower due to increased polarity | Generally higher due to hydrophobicity | A key trade-off: the hydrophilicity that aids solubility can hinder passive diffusion across cell membranes.[5] |
| Pharmacokinetics (PK) | May have reduced metabolic stability | Generally more metabolically stable | The ether linkages in PEG chains can be susceptible to metabolism. The benzyl group may offer some protection and rigidity. |
| Synthetic Accessibility | More complex and costly synthesis | Relatively straightforward and inexpensive synthesis | The multi-step synthesis of functionalized PEG linkers can be a drawback compared to simple alkyl chains. |
Quantitative Performance Data
The following tables summarize representative data from studies on BTK and BRD4 degraders, illustrating the impact of linker composition on degradation performance.
Table 1: Comparison of In Vitro Degradation Efficiency for BTK-Targeting PROTACs
| PROTAC System | Linker Type & Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader 1 | PEG-based (similar to PEG8) | BTK | Mino | 10.9 | >95% | |
| BTK Degrader 2 | Alkyl chain (8-12 atoms) | BTK | JeKo-1 | 7.0 | >90% | |
| BTK Degrader 3 (RC-1) | Cyano-acrylamide (part of a larger linker) | BTK | MOLM-14 | 6.6 | ~90% |
Table 2: Comparison of In Vitro Degradation Efficiency for BRD4-Targeting PROTACs
| PROTAC System | Linker Type & Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 Degrader 1 (dBET6) | PEG-based | BRD4 | HeLa | ~10-50 | >90% | |
| BRD4 Degrader 2 | Alkyl chain (10-12 atoms) | BRD4 | MDA-MB-231 | 60 | >80% | |
| BRD4 Degrader 3 (MZ1) | PEG-based | BRD4 | HeLa | ~5 | >90% |
Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, it is crucial to visualize the underlying biological processes and laboratory procedures.
References
Revolutionizing Drug Discovery: A Comparative Guide to Isothermal Titration Calorimetry for PROTAC-Target Engagement
Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a novel therapeutic modality. A critical step in developing effective PROTACs is the precise validation of their engagement with the target protein and the E3 ligase, leading to the formation of a productive ternary complex. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique for this purpose, offering a comprehensive thermodynamic characterization of these interactions. This guide provides an objective comparison of ITC with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate validation strategy.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] Their mechanism of action relies on the formation of a ternary complex between the PROTAC, the protein of interest (POI), and an E3 ubiquitin ligase.[3][4] The stability and cooperativity of this ternary complex are critical determinants of the PROTAC's efficacy.[5] Therefore, accurately quantifying the binding affinities of the binary and ternary interactions is paramount in PROTAC development.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment. This label-free technique determines the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction, offering deep insights into the driving forces behind complex formation.
Key Advantages of ITC for PROTAC Analysis:
-
Comprehensive Thermodynamic Data: ITC is unique in its ability to provide a complete thermodynamic signature of binding, which is crucial for understanding the structure-activity relationship (SAR).
-
Label-Free and In-Solution: Measurements are performed with unmodified proteins in solution, closely mimicking physiological conditions and avoiding potential artifacts from labeling or immobilization.
-
Direct Measurement of Cooperativity: ITC can directly quantify the cooperativity (α) of ternary complex formation, a key parameter for optimizing PROTAC efficiency. A cooperativity value greater than 1 indicates that the binding of the second protein to the PROTAC-protein complex is stronger than its binary interaction with the PROTAC alone.
Quantitative Comparison of Biophysical Techniques for PROTAC-Target Engagement
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Fluorescence Polarization (FP) | AlphaLISA / TR-FRET |
| Primary Measurement | Heat Change (ΔH) | Change in Refractive Index | Change in Interference Pattern | Change in Polarization of Light | Light Emission/Energy Transfer |
| Key Outputs | K_D, n, ΔH, ΔS | k_on, k_off, K_D | k_on, k_off, K_D | K_D | Relative Ternary Complex Formation |
| Labeling Requirement | None | Immobilization of one partner | Immobilization of one partner | Fluorescent label on one partner | Labeled binding partners |
| Throughput | Low to Medium | Medium to High | Medium to High | High | High |
| Sample Consumption | High | Low | Low | Low | Low |
| Cooperativity Measurement | Direct | Indirect | Indirect | Indirect | Indirect |
| Example K_D (MZ1:Brd4BD2) | 4 nM | 1 nM | - | - | - |
| Example K_D (MZ1:VHL) | 66 nM | 29 nM | - | - | - |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis
This protocol outlines the steps to determine the binary and ternary binding affinities and cooperativity of a PROTAC.
1. Sample Preparation:
-
Express and purify the target protein (POI) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Dissolve the PROTAC in a buffer identical to the protein buffer, including a small percentage of DMSO if necessary, ensuring the DMSO concentration is matched in all solutions.
-
Accurately determine the concentrations of all proteins and the PROTAC.
-
Degas all solutions before use to prevent air bubbles.
2. Binary Titrations:
-
PROTAC into POI:
-
Fill the ITC cell (typically 1.4 mL) with the POI solution (e.g., 10-20 µM).
-
Load the injection syringe (typically 250-300 µL) with the PROTAC solution at a concentration 10-20 times higher than the POI (e.g., 100-400 µM).
-
Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
Record the heat changes after each injection.
-
-
PROTAC into E3 Ligase:
-
Repeat the above procedure, titrating the PROTAC into the E3 ligase solution.
-
3. Ternary Titration:
-
To measure the binding of the second protein to the pre-formed PROTAC-protein binary complex, saturate one protein with the PROTAC.
-
E3 Ligase into PROTAC:POI complex:
-
Prepare a solution of the POI (e.g., 10-20 µM) pre-saturated with the PROTAC in the ITC cell. The PROTAC concentration should be in excess to ensure all POI is in a binary complex.
-
Titrate the E3 ligase solution into the pre-formed POI-PROTAC complex.
-
4. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine K_D, ΔH, and n for each interaction.
-
Calculate the cooperativity factor (α) using the formula: α = K_D (binary) / K_D (ternary).
Visualizing PROTAC Mechanism and Experimental Workflow
Alternative Methods for Validating PROTAC-Target Engagement
While ITC is a powerful tool, other biophysical techniques can also provide valuable information, often with higher throughput or lower sample consumption.
-
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These label-free, surface-based techniques measure the binding kinetics (k_on and k_off) and affinity (K_D) of interactions. They are well-suited for screening and kinetic analysis but require immobilization of one binding partner, which can sometimes affect its activity.
-
Fluorescence Polarization (FP): FP is a solution-based technique that measures changes in the polarization of fluorescent light upon binding. It is a high-throughput method suitable for determining binding affinities in a competitive assay format but requires fluorescent labeling of one of the components.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): These are proximity-based assays that are highly sensitive and amenable to high-throughput screening for ternary complex formation. They provide a relative measure of complex formation rather than absolute thermodynamic parameters.
Conclusion
Validating PROTAC-target engagement is a cornerstone of successful degrader development. Isothermal Titration Calorimetry stands out as a premier biophysical method, offering unparalleled thermodynamic insights into the formation of the critical ternary complex. While alternative techniques such as SPR, BLI, and FP offer advantages in terms of throughput and sample consumption, ITC remains the gold standard for a comprehensive understanding of the binding thermodynamics that drive PROTAC-mediated protein degradation. By carefully selecting the appropriate validation methods, researchers can accelerate the design and optimization of novel and effective PROTAC therapeutics.
References
A Comparative Analysis of PROTACs Targeting BRD4 with VHL and CRBN E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective elimination of disease-causing proteins. The rational design of these heterobifunctional molecules hinges on the careful selection of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them. The choice of E3 ligase is particularly critical, as it influences the PROTAC's degradation efficiency, selectivity, and overall pharmacological profile.
This guide provides a comparative analysis of PROTACs designed to degrade the epigenetic reader protein BRD4, a key target in oncology. We will compare the performance of PROTACs that recruit two of the most widely used E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN). While a direct head-to-head comparison of PROTACs with identical linkers is not extensively available in published literature, this guide uses two well-characterized BRD4 degraders as representative examples:
-
MZ1 : A VHL-recruiting PROTAC with a PEG3 linker.
-
ARV-825 : A CRBN-recruiting PROTAC with a piperidine-containing linker.
Both molecules utilize a derivative of the pan-BET inhibitor JQ1 as the warhead for BRD4, allowing for a focused comparison of the impact of the recruited E3 ligase.
Quantitative Performance Comparison
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes the performance data for MZ1 and ARV-825 in various cancer cell lines.
| Parameter | MZ1 (VHL-Recruiting) | ARV-825 (CRBN-Recruiting) | Notes |
| Target Protein | BRD4 | BRD4 | Both are pan-BET family degraders, also targeting BRD2 and BRD3. |
| E3 Ligase | von Hippel-Lindau (VHL) | Cereblon (CRBN) | --- |
| Linker | PEG3 | Alkyl-piperidine | Linker composition and length significantly impact ternary complex formation. |
| DC50 (BRD4) | ~13 nM (HeLa cells)[1] | <1 nM (Burkitt's Lymphoma cells)[2] | ARV-825 demonstrates higher potency in sensitive cell lines. |
| Dmax (BRD4) | >90% (HeLa cells)[1] | >95% (Burkitt's Lymphoma cells)[2][3] | Both PROTACs achieve profound levels of target degradation. |
| Kinetics | Slower onset of degradation | Rapid degradation (within hours) | The kinetics can be influenced by ternary complex stability and E3 ligase localization. |
| Selectivity | Preferential for BRD4 over BRD2/3 | Broad degradation of BRD2/3/4 | The choice of E3 ligase can impart selectivity beyond the warhead's binding profile. |
Visualizing the Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: General mechanism of PROTAC-induced protein degradation.
References
Validating the Selectivity of a Benzyl-PEG8-Ots Based PROTAC: A Comparative Guide
This guide provides a comprehensive framework for validating the selectivity of a hypothetical PROTAC, herein named BNZ-PEG8-PROTAC-T , which utilizes a Benzyl-PEG8-Ots linker. The primary function of BNZ-PEG8-PROTAC-T is to induce the degradation of a specific kinase, Target Protein X (TPX) , a critical node in a cancer-related signaling pathway.
The selectivity of a PROTAC is paramount to its therapeutic potential, ensuring that only the intended target is degraded while minimizing off-target effects that could lead to toxicity.[1][2] This guide compares the performance of BNZ-PEG8-PROTAC-T against two alternative therapeutic agents:
-
ALT-PROTAC-1: An alternative PROTAC for TPX with a different linker and E3 ligase recruiter.
-
SMI-1: A traditional small molecule inhibitor designed to block the kinase activity of TPX.
We will present key experimental data, detailed protocols for essential validation assays, and visual workflows to guide researchers in their assessment of PROTAC selectivity.
Comparative Performance Data
The following table summarizes the key performance and selectivity metrics for BNZ-PEG8-PROTAC-T and its alternatives, as determined in a human colorectal cancer cell line (HCT116) expressing high levels of TPX.
| Metric | BNZ-PEG8-PROTAC-T | ALT-PROTAC-1 | SMI-1 |
| Target Protein (TPX) Degradation (DC50) | 15 nM | 50 nM | Not Applicable |
| Maximal TPX Degradation (Dmax) | >95% | ~85% | Not Applicable |
| TPX Kinase Inhibition (IC50) | 150 nM | 300 nM | 25 nM |
| Cellular Viability (GI50 in HCT116) | 20 nM | 65 nM | 40 nM |
| Key Off-Target Protein 1 Degradation | <5% at 1 µM | 30% at 1 µM | Not Applicable |
| Key Off-Target Protein 2 Degradation | <2% at 1 µM | 15% at 1 µM | Not Applicable |
Data represents mean values from n=3 independent experiments.
Mechanism of Action: BNZ-PEG8-PROTAC-T
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate a target protein.[3][4] BNZ-PEG8-PROTAC-T is designed to form a ternary complex between Target Protein X and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TPX.
Caption: Mechanism of BNZ-PEG8-PROTAC-T inducing TPX degradation.
Experimental Protocols
Accurate validation of PROTAC selectivity requires robust and well-controlled experiments. The most comprehensive methods involve unbiased, global approaches like mass spectrometry-based proteomics.[5]
Western Blotting for Target Protein Degradation
Objective: To quantify the degradation of TPX in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response curve of BNZ-PEG8-PROTAC-T (e.g., 0.1 nM to 10 µM) for 18 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane) and separate proteins by size on a 4-20% Tris-Glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for TPX overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the TPX signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Calculate the DC50 value from the dose-response curve.
Global Proteomics for Off-Target Analysis
Objective: To identify and quantify unintended protein degradation across the entire proteome.
Methodology:
-
Sample Preparation: Treat HCT116 cells with BNZ-PEG8-PROTAC-T (at 1 µM) and a vehicle control for 18 hours in biological triplicate.
-
Lysis and Digestion: Lyse the cells, reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling (Optional but Recommended): For multiplexed quantification, label the peptide samples with tandem mass tags (TMT).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer.
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify protein abundance changes between the PROTAC-treated and control groups.
-
Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered abundance.
-
-
Interpretation: Generate volcano plots to visualize significant changes. Proteins that are significantly downregulated are potential off-targets of the PROTAC.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of TPX degradation on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of BNZ-PEG8-PROTAC-T, ALT-PROTAC-1, and SMI-1.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence.
-
-
Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curves to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for Selectivity Validation
A systematic workflow is crucial for a thorough and efficient assessment of PROTAC selectivity. This process begins with targeted assays and progresses to unbiased, global analyses for the most promising candidates.
Caption: A stepwise workflow for validating PROTAC selectivity.
Signaling Pathway Context: The Role of TPX
To understand the functional consequences of TPX degradation, it is essential to consider its role in cellular signaling. In this hypothetical context, TPX is a kinase downstream of a receptor tyrosine kinase (RTK) and upstream of a key transcription factor (TF-A) that drives cell proliferation. SMI-1 inhibits the kinase function, while BNZ-PEG8-PROTAC-T removes the entire protein scaffold, potentially preventing both catalytic and non-catalytic functions.
Caption: Hypothetical signaling pathway involving Target Protein X (TPX).
References
A Head-to-Head Comparison of PROTAC Linker Compositions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals.
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These bifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not a mere spacer but an active component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides an objective, data-driven comparison of different PROTAC linker compositions to inform rational drug design and optimization.
The Role of the Linker in PROTAC-Mediated Degradation
The primary function of the PROTAC linker is to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[1] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are critical determinants of the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.[2][3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax).[1] The following tables summarize experimental data from various studies, offering a head-to-head comparison of different linker compositions and their impact on the degradation of specific protein targets.
Table 1: Impact of Linker Composition on Tank-Binding Kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [4] |
| Alkyl/Ether | 12 - 29 | Submicromolar | >75 | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Composition on Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | |
| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No activity |
Table 3: Impact of Linker Composition on Cereblon (CRBN) Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |
| PEG | Three PEG units | Weak degradation |
Table 4: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 12 | Active | |
| PEG | 16 | More Potent |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. The following are detailed methodologies for key experiments used to evaluate and compare the performance of different PROTAC linker compositions.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the reduction of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1, MCF7) at a density that ensures 70-80% confluency on the day of treatment.
-
Treat cells with a serial dilution of PROTAC compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the resulting dose-response curves.
MTS Assay for Cell Viability
This assay is used to determine the cytotoxic effects of PROTACs, which is often correlated with the degradation of a target protein essential for cell survival.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2. PROTAC Treatment:
-
Treat cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
3. MTS Reagent Addition and Incubation:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.
1. Reaction Setup:
-
In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein, and ubiquitin in an assay buffer.
-
Add the PROTAC of interest at various concentrations.
2. Initiation of Ubiquitination:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
3. Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody specific to the target protein to visualize the appearance of higher molecular weight ubiquitinated species.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the PROTAC-induced formation of the ternary complex.
1. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Seed the transfected cells in a 96- or 384-well plate.
2. Labeling and Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand to label the HaloTag®-E3 ligase fusion protein.
-
Treat the cells with a serial dilution of the PROTAC.
3. Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.
1. Plate Preparation:
-
A 96-well filter plate (donor plate) is coated with a lipid solution to form an artificial membrane.
-
An acceptor plate is filled with a buffer solution.
2. Assay Procedure:
-
Add the PROTAC solution to the donor plate.
-
Place the donor plate on top of the acceptor plate and incubate.
3. Quantification:
-
After the incubation period, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
4. Data Analysis:
-
Calculate the permeability coefficient (Pe) based on the rate of compound diffusion.
Visualizing PROTAC Mechanisms and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: Logical relationship between linker properties and PROTAC performance.
Caption: A simplified diagram of the Androgen Receptor (AR) signaling pathway.
Conclusion
The choice of linker is a critical decision in the design of a potent and effective PROTAC. This guide highlights that there is no one-size-fits-all solution; the optimal linker composition is highly dependent on the specific target protein and E3 ligase pair. Flexible linkers, such as PEG and alkyl chains, offer synthetic tractability and have been widely used. However, there is a growing interest in more rigid and conformationally constrained linkers to improve potency and selectivity. The experimental protocols and comparative data presented herein provide a framework for the rational design and systematic evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of Biophysical Methods for Validating Ternary Complex Formation
For researchers, scientists, and drug development professionals navigating the intricate world of ternary complexes, robust validation is paramount. This guide provides an objective comparison of four leading biophysical methods—Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Energy Transfer (TR-FRET)—offering a comprehensive overview of their principles, experimental protocols, and comparative performance in characterizing these critical interactions.
The formation of a ternary complex, where two molecules are brought together by a third, is a fundamental mechanism in numerous biological processes and a cornerstone of modern drug discovery, particularly in the realm of targeted protein degradation with technologies like PROteolysis TArgeting Chimeras (PROTACs). The stability and kinetics of these complexes are critical determinants of a drug's efficacy. Therefore, the ability to accurately measure and compare these interactions is essential.
Comparative Analysis of Key Biophysical Methods
Each biophysical technique offers a unique lens through which to view ternary complex formation, with distinct advantages and limitations in terms of the data they provide, throughput, and sample requirements. The choice of method often depends on the specific scientific question being addressed and the stage of the drug discovery pipeline.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| Principle | Measures changes in refractive index near a sensor surface upon binding. | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | Measures the heat released or absorbed during a binding event. | Measures the transfer of energy between donor and acceptor fluorophores upon close proximity. |
| Key Parameters | k_a, k_d, K_D | k_a, k_d, K_D | K_D, ΔH, ΔS, Stoichiometry (n) | EC_50 / IC_50, Signal-to-Background |
| Labeling Requirement | Label-free | Label-free | Label-free | Requires fluorescent labeling of interacting partners. |
| Throughput | Medium to High | High | Low | High |
| Sample Consumption | Low to Medium | Low | High | Low |
| Kinetic Information | Real-time association and dissociation rates.[1][2] | Real-time association and dissociation rates.[3][4] | No direct kinetic information. | Endpoint or kinetic reads, but not direct rate constants. |
| Thermodynamic Data | Can be derived from temperature dependence studies. | Limited thermodynamic data. | Direct measurement of enthalpy (ΔH) and entropy (ΔS).[5] | No direct thermodynamic data. |
| Cooperativity | Can be determined by comparing binary and ternary binding affinities. | Can be determined by comparing binary and ternary binding affinities. | Direct and precise measurement of cooperativity. | Can be inferred from dose-response curves. |
Quantitative Data Summary for PROTAC-Induced Ternary Complexes
To illustrate the practical application of these techniques, the following tables summarize quantitative data for the well-characterized VHL-based PROTAC, MZ1, which induces the formation of a ternary complex between the VHL E3 ligase and the second bromodomain of BRD4 (BRD4-BD2).
Table 1: Binding Affinities and Cooperativity of MZ1
| Target | Assay | Binary K_D (nM) (PROTAC to VCB) | Ternary K_D (nM) (PROTAC to VCB in presence of Target) | Cooperativity (α) |
| BRD4-BD2 | ITC | 66 ± 6 | 3.7 ± 0.7 | 17.6 |
| BRD3-BD2 | ITC | 66 ± 6 | 7 ± 2 | 10.7 |
| BRD2-BD2 | ITC | 66 ± 6 | 28 ± 3 | 2.3 |
| BRD4-BD1 | ITC | 66 ± 6 | 28 ± 6 | 2.3 |
| BRD4-BD2 | SPR | 29 | 1 | 22 |
Table 2: Kinetic and Thermodynamic Parameters for MZ1:VHL:BRD4-BD2 Interaction
| Method | Parameter | Value |
| SPR | k_on (M⁻¹s⁻¹) | 1.6 x 10⁶ |
| k_off (s⁻¹) | 1.4 x 10⁻³ | |
| K_D (nM) | ~1 | |
| ITC | K_D (nM) | 3.7 ± 0.7 |
| ΔH (kcal/mol) | -10.5 | |
| -TΔS (kcal/mol) | -1.2 | |
| Stoichiometry (n) | 1.0 |
Visualizing the Process: Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC, from ternary complex formation to target protein degradation.
Experimental Workflow Comparison
The following diagrams outline the typical experimental workflows for each of the four biophysical methods.
Surface Plasmon Resonance (SPR) Workflow
Bio-Layer Interferometry (BLI) Workflow
Isothermal Titration Calorimetry (ITC) Workflow
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Workflow
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
-
Immobilization: Covalently immobilize a biotinylated E3 ligase (e.g., VCB complex for VHL) onto a streptavidin-coated sensor chip to a target response level (e.g., ~100-200 RU). Use a reference flow cell with no immobilized protein for background subtraction.
-
Binary Interaction Analysis:
-
Prepare a serial dilution of the PROTAC in running buffer (e.g., HBS-EP+).
-
Inject the PROTAC concentrations over the E3 ligase and reference flow cells.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary K_D.
-
-
Ternary Complex Analysis:
-
Prepare a constant, saturating concentration of the target protein in running buffer.
-
Prepare a serial dilution of the PROTAC and pre-incubate each concentration with the target protein.
-
Inject the PROTAC/target protein mixtures over the E3 ligase and reference flow cells.
-
Fit the sensorgrams to a 1:1 binding model to determine the ternary K_D.
-
-
Data Analysis: Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary).
Bio-Layer Interferometry (BLI) Protocol for Ternary Complex Analysis
-
Sensor Hydration and Baseline: Hydrate streptavidin biosensors in running buffer (e.g., PBS with 0.02% Tween-20) for at least 10 minutes. Establish a stable baseline by dipping the sensors in running buffer for 60 seconds.
-
Ligand Immobilization: Load biotinylated E3 ligase onto the streptavidin biosensors by dipping them into a solution of the ligase (e.g., 10 µg/mL) until a stable signal is achieved.
-
Second Baseline: Establish a second baseline by dipping the loaded sensors into running buffer for 60 seconds.
-
Association: Transfer the sensors to wells containing a pre-incubated mixture of the target protein at a fixed, saturating concentration and a serial dilution of the PROTAC. Measure the association for 300-600 seconds.
-
Dissociation: Move the sensors to wells containing only running buffer and measure the dissociation for 600-1200 seconds.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to obtain k_on, k_off, and K_D for the ternary complex.
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis
-
Sample Preparation: Dialyze all proteins (target and E3 ligase) and the PROTAC into the same buffer to minimize heats of dilution. Degas all solutions before use.
-
Binary Titrations:
-
To determine the PROTAC:E3 ligase affinity, titrate the PROTAC (in the syringe, e.g., 100-200 µM) into the E3 ligase solution (in the cell, e.g., 10-20 µM).
-
To determine the PROTAC:target protein affinity, titrate the PROTAC into the target protein solution.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the cell.
-
Titrate the PROTAC into this pre-formed binary complex solution.
-
-
Data Analysis: Fit the integrated heat data from each titration to a suitable binding model (e.g., one-site binding) to determine the K_D, ΔH, and stoichiometry (n) for each interaction. Calculate the cooperativity factor (α) from the binary and ternary K_D values.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Protocol for Ternary Complex Analysis
-
Reagent Preparation:
-
Label the target protein with a donor fluorophore (e.g., terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2 or a fluorescent protein) using appropriate labeling kits.
-
Alternatively, use tagged proteins (e.g., His-tag, GST-tag) and corresponding labeled antibodies.
-
-
Assay Setup:
-
In a microplate, add a constant concentration of the donor-labeled target protein and the acceptor-labeled E3 ligase.
-
Add a serial dilution of the PROTAC to the wells. Include control wells with no PROTAC (DMSO only).
-
-
Incubation and Measurement: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the ternary complex to form and reach equilibrium. Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the TR-FRET ratio (acceptor emission / donor emission) against the PROTAC concentration. Fit the resulting bell-shaped curve to a suitable model to determine the EC_50 (concentration for 50% of maximal signal) and the maximum signal, which are indicative of ternary complex formation.
Conclusion
The validation of ternary complex formation is a critical step in the development of novel therapeutics, particularly in the field of targeted protein degradation. Each of the biophysical methods discussed—SPR, BLI, ITC, and TR-FRET—provides valuable, albeit different, insights into these complex interactions. SPR and BLI excel at providing real-time kinetic data, while ITC offers a direct and precise measurement of the thermodynamics of binding. TR-FRET, on the other hand, is a high-throughput method well-suited for screening and initial characterization. A multi-faceted approach, leveraging the strengths of two or more of these techniques, will ultimately provide the most comprehensive and robust characterization of ternary complex formation, guiding the rational design and optimization of next-generation therapeutics.
References
Navigating Specificity: A Comparative Guide to Cross-Reactivity in PROTACs Synthesized with Benzyl-PEG8-Ots and Alternatives
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. Off-target degradation can lead to unforeseen toxicity and diminish the intended therapeutic window. This guide provides a comparative analysis of cross-reactivity for PROTACs synthesized with the commonly utilized Benzyl-PEG8-Ots linker and explores alternative linker strategies, supported by established experimental methodologies.
The linker component of a PROTAC is not merely a spacer but a critical modulator of the ternary complex formation between the target protein and the E3 ligase, profoundly influencing potency and selectivity.[1][2] Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in early-stage PROTAC discovery due to their hydrophilicity, which can enhance solubility, and the ease with which their length can be modified.[3][4][5] However, the inherent flexibility of PEG linkers can also contribute to the formation of unintended ternary complexes, leading to off-target protein degradation.
Performance Comparison: PEG vs. Alternative Linkers
The choice of linker can dramatically impact a PROTAC's cross-reactivity profile. While flexible linkers like PEG can be effective, there is a growing body of evidence suggesting that more rigid or functionalized linkers can offer superior selectivity.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Examples |
| PEG-Based (e.g., this compound) | Highly flexible, hydrophilic. | Increased solubility, readily available in various lengths, simple synthesis. | Potential for conformational ambiguity leading to off-target effects, may not form the most stable ternary complex. | MZ1, various research-grade PROTACs. |
| Alkyl Chains | Flexible, hydrophobic. | Synthetically straightforward. | Poor solubility, can contribute to non-specific binding. | Early-generation PROTACs. |
| Rigid (e.g., Piperidine/Piperazine, Alkynes) | Constrained conformation. | Can pre-organize the PROTAC for optimal ternary complex formation, potentially improving selectivity and cell permeability. | More complex synthesis, less conformational sampling. | Orally bioavailable PROTACs, next-generation degraders. |
| "Clickable" (e.g., Triazole-based) | Formed via robust click chemistry. | Allows for rapid library synthesis (PROTAC library synthesis), metabolically stable. | The triazole moiety can influence physicochemical properties. | Widely used in academic and industrial research for rapid SAR exploration. |
Visualizing PROTAC Action and Analysis
To better understand the mechanisms and workflows discussed, the following diagrams illustrate the key processes.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Workflow for identifying off-target protein degradation using proteomics.
Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged approach is essential for a thorough evaluation of PROTAC specificity.
Global Proteomics for Unbiased Off-Target Discovery
Quantitative mass spectrometry-based proteomics is the gold standard for identifying unintended protein degradation across the entire proteome.
-
Objective: To globally quantify changes in protein abundance following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC (e.g., synthesized with this compound) at various concentrations and time points. A vehicle-treated control (e.g., DMSO) is essential.
-
Cell Lysis and Protein Digestion: Harvest and lyse cells. Quantify total protein and digest proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label peptides from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT). This allows for multiplexing and accurate relative quantification of proteins across different samples in a single MS run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that exhibit a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are considered potential off-targets.
-
Targeted Validation Assays
Once potential off-targets are identified from global proteomics, targeted and lower-throughput methods are used for validation.
-
Objective: To confirm the degradation of specific proteins identified in the proteomics screen.
-
Methodology: Western Blotting
-
Treat cells with the PROTAC as in the proteomics experiment.
-
Lyse cells and separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies specific to the potential off-target proteins.
-
Use a secondary antibody for detection and quantify band intensity to confirm degradation relative to a loading control.
-
Target Engagement Assays
Confirming that the PROTAC engages with potential off-targets in a cellular context can provide mechanistic insight.
-
Objective: To measure the binding of the PROTAC to on- and off-target proteins within intact cells.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with the PROTAC or vehicle control.
-
Heat the cells across a range of temperatures. Ligand binding stabilizes a protein, increasing its melting temperature.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble protein remaining at each temperature by Western Blot or other protein quantification methods. A shift in the melting curve indicates target engagement.
-
Conclusion
The linker is a pivotal design element in the development of selective PROTACs. While PEG-based linkers like this compound offer synthetic tractability, their inherent flexibility may necessitate thorough cross-reactivity profiling. The exploration of alternative linker scaffolds, such as rigid or conformationally constrained moieties, presents a promising strategy for enhancing selectivity and minimizing off-target effects. A rigorous and unbiased assessment of off-target protein degradation, spearheaded by global proteomics and confirmed by targeted validation assays, is an indispensable component of the preclinical evaluation of any novel PROTAC. This systematic approach ensures the development of safer and more effective targeted protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. mdpi.com [mdpi.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyl-PEG8-Ots: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Benzyl-PEG8-Ots
This guide provides detailed procedures for the safe handling and disposal of this compound, a tosylate-containing polyethylene glycol (PEG) derivative commonly used in bioconjugation and drug development. Adherence to these protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or similar chemical compounds.
Immediate Safety and Handling Precautions
This compound, as a tosylate compound, is a reactive chemical that requires careful handling to prevent potential health hazards. Tosylates are known as alkylating agents and should be handled with caution.
Before initiating any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A laboratory coat
All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.
Disposal Overview
Direct disposal of this compound is not recommended due to its reactive nature. The preferred method for rendering this compound safe for disposal is through chemical neutralization via hydrolysis. This process breaks down the tosylate ester into less hazardous components: the corresponding PEGylated benzyl alcohol and a salt of p-toluenesulfonic acid.
Chemical Neutralization Protocol: Hydrolysis of this compound
This experimental protocol details the step-by-step process for the chemical neutralization of this compound waste.
Objective: To hydrolyze this compound into Benzyl-PEG8-alcohol and sodium p-toluenesulfonate for safe disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Reaction vessel (e.g., round-bottom flask or beaker of appropriate size)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Hydrochloric acid (HCl) for neutralization
Experimental Procedure
-
Preparation of the Hydrolysis Solution: In a well-ventilated chemical fume hood, prepare a 1 M to 2 M solution of sodium hydroxide in a 1:1 mixture of water and ethanol. The ethanol is added to aid in the dissolution of the potentially organic-soluble this compound waste.
-
Reaction Setup:
-
Place the this compound waste into the reaction vessel. If the waste is in a non-polar organic solvent, it is advisable to first remove the solvent under reduced pressure if it is safe to do so.
-
Add the prepared sodium hydroxide solution to the reaction vessel containing the this compound waste.
-
-
Hydrolysis Reaction:
-
Stir the mixture at room temperature. Gentle heating with a water bath can be applied to expedite the reaction if necessary.
-
Allow the reaction to proceed for several hours to ensure complete hydrolysis of the tosylate group. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
-
Neutralization of the Final Solution:
-
After confirming the completion of the hydrolysis, the resulting solution will be basic.
-
Carefully neutralize the solution by slowly adding a suitable acid, such as hydrochloric acid, until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter. This step should be performed with caution as the neutralization reaction can generate heat.
-
-
Final Disposal:
-
Once neutralized, the solution containing Benzyl-PEG8-alcohol, sodium p-toluenesulfonate, and salts can be disposed of as aqueous chemical waste.[1]
-
This waste should be collected in a properly labeled hazardous waste container.
-
Contact your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[2]
-
Management of Contaminated Materials
All materials that have come into contact with this compound, including gloves, disposable labware, and absorbent materials used for spills, must be considered hazardous waste. These materials should be collected in a designated, sealed hazardous waste container and disposed of through your institution's hazardous waste management program.[1][3]
Data Summary for Disposal and Safety
The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound and its related components.
| Parameter | Information | Citation |
| Primary Disposal Route | Chemical neutralization followed by disposal as hazardous waste through a licensed service. | [2] |
| Neutralization Agent | 1 M to 2 M Sodium Hydroxide in a water/ethanol mixture. | |
| Final pH of Waste | 6 - 8 | |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. | |
| Engineering Controls | Certified chemical fume hood. | |
| Spill Containment | Absorb with inert material (e.g., sand, vermiculite) and collect for hazardous waste disposal. | |
| Incompatible Materials | Strong oxidizing agents. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby contributing to a secure and compliant research environment. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for any other chemicals present in your waste stream.
References
Personal protective equipment for handling Benzyl-PEG8-Ots
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl-PEG8-Ots. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure to skin, eyes, and the respiratory system.[1][2] The required PPE is outlined in the table below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free. Two pairs of chemotherapy-grade gloves are recommended.[3][4] |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene or other laminate material resistant to chemical permeation. |
| Eye & Face Protection | Safety Goggles & Face Shield | Goggles should provide protection against splashes. A face shield should be worn in conjunction with goggles. |
| Respiratory Protection | Respirator | An appropriate respirator should be used when handling the powder form or when there is a risk of aerosolization. |
| Foot Protection | Closed-toe shoes & Shoe Covers | Chemical-resistant, closed-toe shoes and disposable shoe covers are required. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing risks associated with handling this compound.
2.1. Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the designated area. This includes the chemical, solvents, reaction vessels, and waste containers.
-
PPE Donning: Put on all required PPE as specified in the table above.
2.2. Handling and Use:
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure to avoid inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction: If using in a chemical reaction, ensure the reaction vessel is properly secured and ventilated. The conversion of alcohols to tosylates is a common procedure in organic synthesis.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS) for similar compounds.
2.3. Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
3.1. Waste Segregation:
-
Solid Waste: Unused this compound, contaminated filter paper, and other solid materials should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound and waste solvents from reactions and cleaning should be collected in a separate, clearly labeled, sealed container for hazardous liquid chemical waste. Excess tosyl chloride can be reacted with cellulosic materials like filter paper for easier removal.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Contaminated PPE: Disposable gloves, gowns, and shoe covers should be disposed of as hazardous waste.
3.2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name ("this compound") and any associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. All chemical waste should be disposed of in accordance with local regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
